3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-methylimidazo[4,5-b]pyridin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-4-9-6-2-5(11)3-8-7(6)10/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOOZEZYJOGVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674120 | |
| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-70-9 | |
| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The imidazo[4,5-b]pyridine scaffold is a recognized pharmacophore, and understanding the physicochemical characteristics of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. This document collates available data on the identity, structure, and predicted properties of this compound. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of key physicochemical parameters, including solubility, partition coefficient (logP), and dissociation constant (pKa), providing a robust framework for its empirical characterization.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system is a prominent heterocyclic scaffold in medicinal chemistry due to its structural analogy to endogenous purines. This structural similarity allows molecules incorporating this scaffold to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in cellular signaling pathways. Consequently, derivatives of imidazo[4,5-b]pyridine have been investigated for a multitude of therapeutic applications, including oncology, virology, and inflammatory diseases.
This compound, a specific derivative of this class, presents a unique combination of a hydrogen bond donor (the hydroxyl group) and acceptor sites within a semi-rigid bicyclic core. These features are critical for molecular recognition and binding affinity to biological macromolecules. A thorough understanding of its physicochemical properties is therefore a critical first step in the rational design and development of novel therapeutics based on this scaffold.
Molecular Identity and Structure
The fundamental identification and structural characteristics of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1171920-70-9 | [1][2][3][4] |
| Molecular Formula | C₇H₇N₃O | [1][3][4] |
| Molecular Weight | 149.15 g/mol | [3][4] |
| Chemical Structure | PubChem | |
| Physical Form | Solid, typically a lyophilized powder.[1][2] | Multiple Suppliers |
| Storage Conditions | Recommended long-term storage at -20°C to -80°C.[1][2] Short-term storage at 4°C is also possible.[1][2] It is advised to avoid repeated freeze-thaw cycles.[1][2] | Multiple Suppliers |
Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| XlogP | 0.3 | PubChem[5] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Aqueous Solubility | Not available | - |
| pKa | Not available | - |
Note: These values are computationally predicted and require experimental verification for use in critical applications such as drug formulation and pharmacokinetic modeling.
Experimental Determination of Physicochemical Properties: Methodologies and Workflows
To address the gap in experimental data, this section provides detailed protocols for the determination of key physicochemical properties of this compound. These methods are widely accepted in the pharmaceutical industry and are designed to yield high-quality, reproducible data.
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is the gold standard for experimental logP determination.[6][7]
Experimental Protocol: Shake-Flask Method for logP Determination
-
Preparation of Pre-saturated Solvents: Prepare a sufficient quantity of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Vigorously mix equal volumes of 1-octanol and the aqueous buffer in a separatory funnel for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated aqueous buffer and a precise volume of the pre-saturated 1-octanol. A typical starting ratio is 1:1 (v/v). Add a small aliquot of the compound's stock solution to the vial.
-
Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient period (typically 1-24 hours) to allow for the compound to reach equilibrium between the two phases.[7]
-
Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully withdraw a sample from both the upper (octanol) and lower (aqueous) phases. Analyze the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Experimental workflow for logP determination using the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that dictates the bioavailability and formulation of a drug candidate. The thermodynamic shake-flask method is considered the definitive approach for determining equilibrium solubility.
Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a suitable aqueous buffer (e.g., phosphate buffer at various pH values relevant to physiological conditions).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the solid and dissolved compound.[8]
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter) or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Caption: Workflow for determining thermodynamic aqueous solubility.
Determination of Dissociation Constant (pKa)
The pKa value(s) of a compound describe its ionization state at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly accurate method for pKa determination.[9]
Experimental Protocol: Potentiometric pKa Determination
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., water with a small amount of co-solvent if necessary to ensure solubility). The ionic strength of the solution should be kept constant using an inert salt like KCl.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode and a titrant delivery tube.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable groups. Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often identified using the first or second derivative of the curve).
Caption: Workflow for pKa determination via potentiometric titration.
Spectroscopic Characterization
While specific spectral data for this compound is not widely published, related compounds have been characterized by NMR and UV-Vis spectroscopy. These techniques are essential for structural confirmation and for providing insights into the electronic properties of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. For this compound, one would expect characteristic signals for the methyl group, the aromatic protons on the pyridine and imidazole rings, and the hydroxyl proton. The chemical shifts and coupling constants would provide definitive evidence for the connectivity of the atoms.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of imidazo[4,5-b]pyridine derivatives typically exhibits characteristic π → π* and n → π* transitions. The position and intensity of these absorption bands are sensitive to the solvent polarity and the pH of the solution, providing information about the electronic structure and ionization state of the molecule.
Conclusion and Future Directions
This compound is a molecule with significant potential in drug discovery, owing to its privileged imidazo[4,5-b]pyridine scaffold. While its basic identity is established, a comprehensive experimental characterization of its physicochemical properties is currently lacking. This guide has provided the foundational information available and, more importantly, has outlined the detailed experimental protocols necessary to obtain critical data on its lipophilicity, solubility, and ionization behavior.
For researchers and drug development professionals, the experimental determination of these properties is a crucial next step. The resulting data will be invaluable for building accurate structure-activity relationships, developing robust formulations, and predicting the in vivo performance of any potential drug candidates derived from this promising molecule.
References
- 1. cusabio.com [cusabio.com]
- 2. biorbyt.com [biorbyt.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. 3-Methyl-3H-imidazo 4,5-b pyridin-6-ol AldrichCPR 1171920-70-9 [sigmaaldrich.com]
- 5. PubChemLite - this compound (C7H7N3O) [pubchemlite.lcsb.uni.lu]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 9. creative-bioarray.com [creative-bioarray.com]
3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol and Its Congeners
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine scaffold is a recognized "privileged" structure in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows its derivatives to interact with a wide array of biological targets. While the specific mechanism of action for this compound is not extensively detailed in current literature, this guide synthesizes the established mechanisms of its close structural analogs to provide a robust, evidence-based framework for investigation. This document will delve into the predominant role of imidazo[4,5-b]pyridine derivatives as potent kinase inhibitors, exploring their effects on key signaling pathways implicated in oncology and other disease states. Furthermore, it will furnish detailed, field-proven experimental protocols for researchers to rigorously elucidate the precise molecular mechanism of this compound and others in its class.
The Imidazo[4,5-b]pyridine Scaffold: A Foundation for Potent Bioactivity
The imidazo[4,5-b]pyridine core is isomeric with purine, a fundamental component of nucleic acids and vital cofactors. This inherent structural analogy enables molecules built upon this scaffold to function as effective mimetics that can competitively bind to the ATP-binding sites of numerous enzymes, particularly protein kinases. The therapeutic potential of this class is broad, with various derivatives reported to possess anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[1][2] The majority of research has centered on their role as inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[3][4][5]
Postulated Mechanisms of Action: Insights from Structurally Related Analogs
Based on extensive research into the imidazo[4,5-b]pyridine class, the primary mechanism of action for novel derivatives, including this compound, is hypothesized to be the inhibition of protein kinases crucial for cell cycle progression and proliferation.
Primary Hypothesized Target Class: Protein Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Imidazo[4,5-b]pyridine derivatives have demonstrated potent, and often dual, inhibitory activity against several key kinase families.
-
Aurora Kinases: These are a family of serine/threonine kinases (Aurora-A, -B, and -C) that play essential roles in mitotic progression. Their overexpression is common in many human cancers. Numerous imidazo[4,5-b]pyridine compounds have been identified as potent inhibitors of all three Aurora kinases, leading to cell cycle arrest and inhibition of proliferation.[3][4][5] For instance, compound 31 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide) showed IC50 values of 0.042 µM, 0.198 µM, and 0.227 µM against Aurora-A, -B, and -C, respectively.[3][5]
-
FMS-like Tyrosine Kinase 3 (FLT3): FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Optimization of the imidazo[4,5-b]pyridine scaffold has led to the development of potent dual inhibitors of both Aurora kinases and FLT3.[6] Compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine) was identified as a potent inhibitor of both kinase families, with a Kd of 6.2 nM for FLT3 and 7.5 nM for Aurora-A.[6]
-
Mammalian Target of Rapamycin (mTOR): mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. A series of 3H-imidazo[4,5-b]pyridine derivatives were designed as selective mTOR inhibitors, with compounds 10d and 10n demonstrating nanomolar inhibitory activity and potent efficacy against breast and ovarian cancer cell lines.[7]
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle. Certain imidazo[4,5-b]pyridine derivatives have shown potent and selective inhibition of CDK2.[1]
The logical relationship for investigating a novel imidazo[4,5-b]pyridine derivative is to begin with broad kinase profiling before narrowing down to specific targets for detailed mechanistic study.
Caption: Initial workflow for kinase target identification.
Other Potential Mechanisms
While kinase inhibition is the most prominently documented mechanism, other biological activities have been reported for this scaffold.
-
Phosphodiesterase 10A (PDE10A) Inhibition: PDE10A is an enzyme that degrades cAMP and cGMP, and its inhibitors are being investigated for neuropsychiatric disorders. Novel imidazo[4,5-b]pyridines have been discovered as potent and selective PDE10A inhibitors.[8]
-
Cyclooxygenase (COX) Inhibition: Some 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated as COX-1 and COX-2 inhibitors, indicating potential anti-inflammatory activity.[9]
-
Antiviral and Antiproliferative Activity: Certain derivatives have shown moderate activity against respiratory syncytial virus (RSV) and selective antiproliferative effects against colon carcinoma cell lines.[10]
A Practical Guide to Mechanistic Elucidation
To definitively determine the mechanism of action for this compound, a systematic, multi-pronged experimental approach is required. The following protocols provide a self-validating system for target identification and characterization.
Phase 1: Broad Target Identification and Phenotypic Screening
Objective: To generate unbiased hypotheses about the compound's primary biological target(s) and cellular effects.
Protocol 1: Kinome-Wide Profiling
-
Methodology: Employ a competitive binding assay, such as the KINOMEscan™ platform (DiscoverX).
-
Immobilize a library of ~450 human kinases on a solid support.
-
Incubate the kinases with the test compound (this compound) at a fixed concentration (e.g., 1 µM or 10 µM).
-
Add a tagged, broad-spectrum kinase inhibitor as a probe.
-
Quantify the amount of probe bound to each kinase. A low signal indicates that the test compound has displaced the probe, signifying a binding interaction.
-
Results are typically reported as "% of Control," where a lower percentage indicates stronger binding.
-
-
Causality & Rationale: This experiment is the critical first step. It avoids bias by surveying a vast portion of the kinome simultaneously. The output is not just a single hit but a selectivity profile, which is crucial for predicting both efficacy and potential off-target toxicities.
Protocol 2: Cellular Phenotypic Screening
-
Methodology: Use a panel of diverse human cancer cell lines (e.g., NCI-60 panel).
-
Plate cells in 96-well or 384-well formats.
-
Treat cells with a dose-response curve of the compound (e.g., 1 nM to 100 µM) for 72 hours.
-
Assess cell viability using a metabolic assay such as CellTiter-Glo® (Promega) or resazurin reduction.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
-
-
Causality & Rationale: The differential sensitivity of cell lines provides powerful clues. For example, high sensitivity in a cell line known to be dependent on the Aurora kinase pathway (a common hit for this scaffold) strongly corroborates the kinome profiling data.
Phase 2: Target Validation and Downstream Signaling Analysis
Objective: To confirm the direct inhibition of primary kinase targets identified in Phase 1 and to map the downstream cellular consequences.
Protocol 3: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Methodology: Use a fluorescence-based or luminescence-based kinase activity assay (e.g., ADP-Glo™, Promega).
-
In a multi-well plate, combine the recombinant purified kinase (e.g., Aurora-A, FLT3), its specific substrate peptide, and ATP.
-
Add the test compound across a range of concentrations.
-
Initiate the kinase reaction and incubate at 30°C.
-
Add a detection reagent that quantifies the amount of ADP produced (which is directly proportional to kinase activity).
-
Plot kinase activity versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
-
Causality & Rationale: This is the gold-standard biochemical validation. It proves direct enzymatic inhibition and provides a quantitative measure of potency (IC50), which is essential for structure-activity relationship (SAR) studies.
| Analog Compound | Target Kinase | Potency (IC50 or Kd) | Reference |
| Compound 31 | Aurora-A | 42 nM (IC50) | [3][5] |
| Aurora-B | 198 nM (IC50) | [3][5] | |
| Compound 27e | Aurora-A | 7.5 nM (Kd) | [6] |
| FLT3 | 6.2 nM (Kd) | [6] | |
| FLT3-ITD | 38 nM (Kd) | [6] | |
| Compound 10d | mTOR | 5.3 nM (IC50) | [7] |
Protocol 4: Western Blot Analysis of Pathway Modulation
-
Methodology:
-
Treat a sensitive cell line (identified in Protocol 2) with the compound at concentrations around its GI50 value for various time points (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated (active) form of the target kinase and its key downstream substrates. For example, for Aurora-A, probe for phospho-Aurora-A (Thr288) and its substrate, phospho-Histone H3 (Ser10).
-
Use antibodies against the total protein and a housekeeping protein (e.g., GAPDH) as loading controls.
-
Detect signals using chemiluminescence or fluorescence.
-
-
Causality & Rationale: This experiment provides definitive proof of the compound's mechanism in a cellular context. A decrease in the phosphorylation of downstream substrates directly demonstrates that the compound is inhibiting the target kinase's activity within the cell, linking the biochemical IC50 to a functional cellular outcome.
Caption: Hypothesized inhibition of the Aurora-A pathway.
Phase 3: Structural and Biophysical Confirmation
Objective: To visualize the molecular interactions between the compound and its target, confirming the binding mode.
Protocol 5: X-ray Co-crystallography
-
Methodology:
-
Express and purify high-quality, active recombinant target kinase protein.
-
Incubate the protein with a molar excess of the compound to ensure saturation of the binding site.
-
Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) methods.
-
Optimize initial crystal hits to obtain diffraction-quality crystals.
-
Collect X-ray diffraction data at a synchrotron source.
-
Solve the structure using molecular replacement and refine the model to show the precise orientation and hydrogen-bonding interactions of the compound within the kinase's ATP-binding pocket.
-
-
Causality & Rationale: This provides the ultimate validation of the binding hypothesis. Co-crystal structures, as have been obtained for other imidazo[4,5-b]pyridine inhibitors, reveal the specific amino acid residues that engage with the compound.[4] This structural information is invaluable for explaining the observed SAR and for guiding future rounds of rational drug design to improve potency and selectivity.
Conclusion and Future Directions
While this compound awaits specific characterization, the wealth of data on its structural congeners strongly suggests its mechanism of action will likely involve the inhibition of one or more protein kinases, with a high probability of targeting cell cycle regulators like Aurora kinases or oncogenic drivers like FLT3. The provided experimental framework offers a comprehensive and rigorous pathway for researchers to not only confirm this hypothesis but also to precisely define the compound's molecular interactions, cellular consequences, and ultimate therapeutic potential. Future work should focus on executing this multi-phase plan to build a complete mechanistic profile and unlock the full potential of this promising molecular scaffold.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
An In-Depth Technical Guide on the Biological Activity of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol and its Congeners
The imidazo[4,5-b]pyridine core, a heterocyclic ring system structurally analogous to endogenous purines, represents a "privileged scaffold" in the field of medicinal chemistry. This structural mimicry allows for interaction with a wide array of biological targets, leading to a diverse range of pharmacological activities. While specific, in-depth biological data for this compound is not extensively available in public literature, this guide will provide a comprehensive overview of the well-established biological activities of the broader imidazo[4,5-b]pyridine class of molecules. By examining the activities of structurally related analogues, we can infer the potential therapeutic avenues for this compound and guide future research endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of this promising chemical series.
The Imidazo[4,5-b]pyridine Scaffold: A Foundation for Diverse Biological Activity
The imidazo[4,5-b]pyridine ring system is a fused bicyclic heterocycle composed of an imidazole ring fused to a pyridine ring.[1] Its resemblance to purine bases makes it a prime candidate for interacting with biological macromolecules that recognize purines, such as kinases, polymerases, and G-protein coupled receptors.[2] This inherent bio-compatibility has led to the development of imidazo[4,5-b]pyridine derivatives with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3]
Caption: General structure of the imidazo[4,5-b]pyridine scaffold.
Key Biological Activities of Imidazo[4,5-b]pyridine Derivatives
The versatility of the imidazo[4,5-b]pyridine scaffold is evident in the broad range of biological activities exhibited by its derivatives.
Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.
-
Kinase Inhibition: Many cellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis are regulated by protein kinases. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of several kinases:
-
CDK9 Inhibition: Certain novel imidazo[4,5-b]pyridine-based compounds have demonstrated significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines by inhibiting cyclin-dependent kinase 9 (CDK9), with IC50 values in the sub-micromolar range.[4]
-
mTOR Inhibition: A series of 3H-imidazo[4,5-b]pyridine derivatives have been designed as selective inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[5]
-
CDK2 and Aurora B Inhibition: Some derivatives have shown inhibitory potency against both cyclin-dependent kinase 2 (CDK2) and Aurora B enzymes.[1]
-
Akt Inhibition: A series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines have been identified as orally bioavailable, selective, and potent ATP-independent inhibitors of Akt, a critical node in cell survival pathways.[6]
-
-
Immune Checkpoint Inhibition: The PD-1/PD-L1 axis is a major immune checkpoint that cancer cells exploit to evade the immune system. Imidazo[1,2-a]pyridine-based inhibitors have been designed to antagonize the PD-1/PD-L1 interaction, showing low-micromolar affinities for PD-L1.[7][8]
-
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors can enhance the sensitivity of tumor cells to chemotherapy. Imidazo[4,5-c]pyridine derivatives have demonstrated moderate to good PARP inhibitory activity.[1]
-
Antiproliferative Effects: Amidino-substituted imidazo[4,5-b]pyridines have shown potent and selective antiproliferative activity against various human cancer cell lines, including colon carcinoma.[3][9] Other derivatives have exhibited anticancer properties against laryngeal, hepatocellular, skin, and breast cancer cell lines.[10][11][12]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[4,5-b]pyridine derivatives.
Antimicrobial Activity
The imidazo[4,5-b]pyridine scaffold has been a fruitful source of antimicrobial agents.
-
Antibacterial Activity: Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia) bacteria.[1] The presence of a methyl group at the C5 position has been observed to enhance activity against tested bacterial strains.[1]
-
Antitrypanosomal Activity: Certain imidazo[4,5-b]pyridine derivatives have demonstrated inhibitory effects on the growth of Trypanosoma brucei, the causative agent of African trypanosomiasis, by targeting methionyl-tRNA synthetase.[1]
-
Antifungal Activity: The inhibition of glucosamine-6-phosphate synthase, an enzyme essential for fungal cell wall synthesis, has been identified as a potential mechanism for the antifungal activity of some imidazo[4,5-c]pyridine derivatives.[1]
-
Antituberculosis Activity: Imidazo[1,2-a]pyridine amides have been identified as highly potent inhibitors of Mycobacterium tuberculosis, with some compounds showing efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[13]
Antiviral Activity
Several imidazo[4,5-b]pyridine derivatives have exhibited promising antiviral properties.
-
Anti-HIV Activity: Some derivatives have shown moderate to good activity against HIV-1 and HIV-2 strains.[1]
-
Bovine Viral Diarrhea Virus (BVDV): Certain imidazo[4,5-c]pyridines have demonstrated highly active and selective inhibition of BVDV through interaction with the viral RNA-dependent RNA polymerase.[1]
-
Respiratory Syncytial Virus (RSV): Bromo-substituted and para-cyano-substituted imidazo[4,5-b]pyridines have shown selective, albeit moderate, activity against RSV.[3]
Anti-inflammatory Activity
The anti-inflammatory potential of imidazo[4,5-b]pyridines has been explored in various contexts.
-
Retinal Ischemia: One derivative has been shown to diminish the inflammatory response in human retinal pigment epithelial cells, suggesting its potential in treating retinal ischemia.[1]
-
Analgesic Properties: In a modified Randall-Selitto analgesic assay, certain imidazo[4,5-b]pyridin-2-one derivatives elevated pain thresholds in both inflamed and normal feet, an effect not commonly seen with nonsteroidal anti-inflammatory drugs.[2]
Neurological Activity
-
BET Inhibitors for Neuropathic Pain: A novel 1H-Imidazo[4,5-b]pyridine derivative has been discovered as a potent and selective inhibitor of the bromodomain and extra-terminal (BET) proteins. This compound significantly alleviated mechanical hypersensitivity in a mouse model of neuropathic pain by inhibiting pro-inflammatory cytokine expression and reducing excitability.[14]
Experimental Protocols for Biological Evaluation
The following are generalized protocols for common assays used to evaluate the biological activity of imidazo[4,5-b]pyridine derivatives.
In Vitro Antiproliferative Activity (MTT Assay)
This assay assesses the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A typical workflow for an in vitro MTT assay.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Synthesis of the Imidazo[4,5-b]pyridine Core
A variety of synthetic routes to the imidazo[4,5-b]pyridine scaffold have been reported, providing access to a wide range of derivatives. Common methods include:
-
Condensation of Diaminopyridines: A popular approach involves the condensation-dehydration reaction of 2,3-diaminopyridine or 3,4-diaminopyridine with carboxylic acids or their equivalents (e.g., aldehydes, nitriles).[1][15] These reactions are often carried out under acidic conditions or at high temperatures.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction and improve yields for the synthesis of 2-substituted imidazo[4,5-b]pyridines.[15]
-
Reductive Cyclization: One-step synthesis from ketones and 2-nitro-3-aminopyridine can be achieved through reductive cyclization using a catalyst like SnCl2·2H2O.[1][15]
Conclusion and Future Perspectives
The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with a remarkable diversity of biological activities. The extensive research into this class of molecules has yielded promising candidates for the treatment of cancer, infectious diseases, inflammation, and neurological disorders. While the specific biological profile of this compound remains to be fully elucidated, the wealth of data on its structural congeners strongly suggests its potential as a bioactive molecule.
Future research should focus on the systematic biological evaluation of this compound and its close derivatives. A comprehensive screening against a panel of cancer cell lines, microbial strains, and a battery of kinase and other enzyme assays would be a logical starting point. Elucidating the structure-activity relationships, particularly the influence of the N-methyl and 6-hydroxyl groups, will be crucial in optimizing the potency and selectivity of this chemical series for specific therapeutic targets. The continued exploration of the imidazo[4,5-b]pyridine scaffold holds great promise for the discovery of novel and effective therapeutic agents.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol structural analogs and derivatives
An In-Depth Technical Guide to 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol Analogs and Derivatives: Synthesis, Biological Activity, and Therapeutic Applications
Abstract
The imidazo[4,5-b]pyridine scaffold, a bioisostere of natural purines, represents a "privileged structure" in medicinal chemistry, granting its derivatives access to a wide array of biological targets.[1][2][3][4][5][6] This guide focuses on the structural analogs and derivatives of this compound, providing an in-depth exploration of their synthesis, multifaceted biological activities, and significant therapeutic potential. We will dissect the synthetic strategies employed to generate molecular diversity, with a particular focus on the challenges and solutions related to regioselectivity. The primary therapeutic applications of these compounds, particularly in oncology and the treatment of neurodegenerative disorders, will be examined through their mechanisms of action as potent modulators of key cellular signaling pathways. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and field-proven insights into the development of this promising class of therapeutic agents.
The Imidazo[4,5-b]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
The versatility of the imidazo[4,5-b]pyridine core is central to its success in drug discovery. Its unique structural and electronic properties allow for targeted interactions with a multitude of enzymes and receptors.
Structural Features and Physicochemical Properties
The core structure of this compound (Molecular Formula: C₇H₇N₃O) consists of a fused imidazole and pyridine ring system.[7][8][9] The nitrogen atoms in the bicyclic system act as both hydrogen bond donors and acceptors, a critical feature for molecular recognition at protein active sites. The methyl group at the N3 position and the hydroxyl group at the C6 position provide key vectors for derivatization, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are essential for optimizing drug-like characteristics.
Bioisosterism with Purines: The Key to Biological Versatility
The structural resemblance between imidazo[4,5-b]pyridines (also known as 1-deazapurines) and the endogenous purines (adenine and guanine) is the cornerstone of their broad biological activity.[3][4] This bioisosterism allows them to function as competitive inhibitors or modulators of enzymes that recognize purine-based substrates, such as kinases, polymerases, and other ATP-binding proteins. This mimicry provides a rational starting point for the design of potent and selective inhibitors for various disease-relevant targets.
Synthetic Strategies and Methodologies
The synthesis of a diverse library of imidazo[4,5-b]pyridine derivatives is crucial for establishing robust structure-activity relationships (SAR). Methodologies often focus on the efficient construction of the core scaffold followed by strategic derivatization.
Foundational Synthesis of the Imidazo[4,5-b]pyridine Ring
A prevalent and effective method for constructing the imidazo[4,5-b]pyridine scaffold is the condensation of a substituted 2,3-diaminopyridine with a carbonyl compound, such as an aldehyde or carboxylic acid.[1][10] This reaction, often carried out under acidic conditions or at elevated temperatures, directly forms the fused imidazole ring. An alternative powerful strategy involves the reductive cyclization of a 2-nitro-3-aminopyridine with an aldehyde, typically using a reducing agent like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂).[1][5][11]
Synthesis of N-Alkylated Derivatives
Introducing substituents on the imidazole nitrogen, such as the methyl group in the title compound, presents a challenge of regioselectivity due to the two available nitrogen atoms in the imidazole ring.[10] The alkylation of the imidazo[4,5-b]pyridine core, for instance using methyl iodide in the presence of a strong base like sodium hydride (NaH), can lead to a mixture of N1 and N3-alkylated products.[12] Careful control of reaction conditions and subsequent chromatographic separation are essential for isolating the desired regioisomer.
Derivatization and Analog Synthesis
To explore the chemical space and optimize biological activity, various functional groups are introduced onto the core scaffold. Key reactions include:
-
Nucleophilic Aromatic Substitution (SₙAr): Halogenated imidazo[4,5-b]pyridines are valuable intermediates. For example, a chlorine atom on the pyridine ring can be readily displaced by amines, such as piperazine, to introduce side chains that can modulate potency and pharmacokinetic properties.[11][13]
-
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are instrumental in attaching aryl or heteroaryl moieties to the scaffold, enabling extensive SAR exploration.[1][5]
Caption: General workflow for the synthesis of imidazo[4,5-b]pyridine derivatives.
Protocol 1: Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridine via Condensation
This protocol describes a general procedure for the synthesis of the core scaffold, adapted from established methodologies.[10]
Reagents and Materials:
-
2,3-Diaminopyridine
-
Substituted Benzaldehyde (e.g., 4-(dimethylamino)benzaldehyde)
-
Nitrobenzene or Acetic Acid (as solvent)
-
Sodium Bicarbonate (for neutralization if using acetic acid)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 2,3-diaminopyridine (1.0 equivalent) in nitrobenzene, add the appropriately substituted benzaldehyde (1.1 equivalents).
-
Heat the reaction mixture to 120-140°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically takes 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If nitrobenzene is used, the product may precipitate upon cooling and can be collected by filtration. Wash the solid with a non-polar solvent like hexane.
-
If acetic acid is used as the solvent, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3H-imidazo[4,5-b]pyridine.
Key Therapeutic Applications and Mechanisms of Action
Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated significant therapeutic potential across several disease areas, most notably in oncology and neuroscience.
Oncology: Targeting Kinase Signaling Pathways
The purine-like structure of imidazo[4,5-b]pyridines makes them ideal candidates for developing inhibitors of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.
3.1.1. Aurora Kinase Inhibition Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[1] Their overexpression is linked to various cancers, making them attractive targets for cancer therapy.[1] Numerous imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases.[11][14] For example, compound 51 (CCT137690) was identified as a potent, orally bioavailable inhibitor of Aurora kinases that inhibited the growth of colon carcinoma xenografts in vivo.[11] These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and ultimately leading to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of kinases by imidazo[4,5-b]pyridine derivatives disrupts cell proliferation.
3.1.2. Inhibition of Other Cancer-Relevant Kinases The therapeutic utility of this scaffold extends to other critical kinases:
-
TrkA Kinase: Implicated in both cancer and pain signaling, TrkA has been successfully targeted by imidazo[4,5-b]pyridine derivatives.[13]
-
Cyclin-Dependent Kinase 9 (CDK9): Novel derivatives have shown remarkable CDK9 inhibitory potential, leading to significant anticancer activity against breast and colon cancer cell lines.[15]
-
mTOR: A series of 3H-imidazo[4,5-b]pyridine derivatives were designed as selective mTOR inhibitors, demonstrating potent antitumor activity against human breast and ovarian cancer cells.[16]
-
Mixed-Lineage Kinase 3 (MLK3): Implicated in both cancer and neurodegenerative diseases, MLK3 has been effectively inhibited by newly designed 3H-imidazo[4,5-b]pyridine compounds with nanomolar potency.[17]
Table 1: Representative Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | GI₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| CCT137690 (51) | Aurora-A | 0.015 | SW620 (Colon) | - | [11] |
| Aurora-B | 0.025 | ||||
| Compound 31 | Aurora-A | 0.042 | HCT116 (Colon) | - | [14] |
| Aurora-B | 0.198 | ||||
| Compound I | CDK9 | 0.79 | MCF-7 (Breast) | - | [15] |
| Compound IX | CDK9 | 0.63 | HCT116 (Colon) | - | [15] |
| Compound 10d | mTOR | 0.019 (nM) | MCF-7 (Breast) | 0.091 | [16] |
| Compound 9a | MLK3 | 0.006 | - | - |[17] |
(Note: IC₅₀ is the half-maximal inhibitory concentration; GI₅₀ is the half-maximal growth inhibition concentration. Some values reported in nM have been converted for consistency where appropriate.)
Neurodegenerative and Neurological Disorders
The ability of imidazo[4,5-b]pyridine derivatives to cross the blood-brain barrier and engage with targets in the central nervous system (CNS) has opened avenues for treating complex neurological conditions.[18]
3.2.1. Modulation of CNS Targets This scaffold has been used to develop potent ligands for a range of CNS targets implicated in Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[18] Their modes of action include the modulation of key enzymes and receptors that regulate neurotransmission and neuronal health.[18]
3.2.2. BET Inhibition for Neuropathic Pain Neuropathic pain is a chronic condition driven by persistent neuroinflammation following nerve injury.[19] Recently, a novel 1H-imidazo[4,5-b]pyridine derivative, DDO-8926 , was discovered as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[19] BET proteins are epigenetic readers that regulate the transcription of pro-inflammatory genes. By inhibiting BET proteins, DDO-8926 was shown to significantly reduce the expression of pro-inflammatory cytokines in nerve-injured mice, alleviating mechanical hypersensitivity and demonstrating a promising therapeutic strategy for neuropathic pain.[19]
Caption: BET inhibitors block the inflammatory cascade that leads to neuropathic pain.
Experimental Protocols for Biological Evaluation
Rigorous and reproducible biological evaluation is paramount in drug discovery. The following protocols provide standardized methods for assessing the activity of novel imidazo[4,5-b]pyridine derivatives.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method to determine the IC₅₀ of a compound against a target kinase.
Reagents and Materials:
-
Recombinant Kinase (e.g., Aurora-A)
-
Kinase Substrate (specific to the kinase)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer
-
Test Compounds (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add the kinase and its specific substrate to each well, except for the negative controls.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the first component of the luminescence detection reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes).
-
Add the second component of the detection reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes).
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol measures the effect of a compound on the metabolic activity and proliferation of cancer cells.[15]
Reagents and Materials:
-
Cancer Cell Line (e.g., MCF-7)
-
Complete Growth Medium (e.g., DMEM with 10% FBS)
-
Test Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization Buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear tissue culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle controls (DMSO-containing medium).
-
Incubate the cells for 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability versus the log of the compound concentration to determine the GI₅₀ value.
Conclusion and Future Directions
The this compound core and its related analogs represent a highly validated and therapeutically relevant scaffold in modern drug discovery. The structural mimicry of endogenous purines has enabled the development of potent and selective inhibitors for a range of disease targets, with profound success in the fields of oncology and neuroscience. The extensive research into kinase inhibitors has yielded preclinical candidates, demonstrating the power of this chemical class.[11] Furthermore, recent breakthroughs in targeting epigenetic readers like BET proteins for neuropathic pain highlight the expanding therapeutic horizon for these compounds.[19]
Future research will likely focus on several key areas. First, the continued optimization of pharmacokinetic and safety profiles will be essential for translating potent inhibitors into clinically successful drugs. Second, exploring new derivatization strategies will uncover novel structure-activity relationships and may lead to inhibitors for previously untargeted proteins. Finally, the application of imidazo[4,5-b]pyridine derivatives to other therapeutic areas, such as infectious and inflammatory diseases, remains a promising and underexplored frontier.[1][12] The foundational knowledge and robust synthetic methodologies detailed in this guide provide a strong platform for these future innovations.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 3H-Imidazo[4,5-b]pyridin-3-ol|CAS 185839-74-1 [benchchem.com]
- 7. PubChemLite - this compound (C7H7N3O) [pubchemlite.lcsb.uni.lu]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. cusabio.com [cusabio.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
in vitro stability of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
An In-Depth Technical Guide to the In Vitro Stability Assessment of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
Executive Summary
The imidazo[4,5-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, bearing a close structural resemblance to endogenous purines and exhibiting a wide spectrum of biological activities.[1] this compound (CAS: 1171920-70-9) is a representative member of this class, and like any potential drug candidate, its success is critically dependent on its metabolic fate.[2] Poor metabolic stability can lead to rapid clearance, low bioavailability, and ultimately, clinical failure.[3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the theoretical framework and practical execution of a robust in vitro stability assessment for this compound. By providing field-proven experimental protocols, explaining the causality behind methodological choices, and offering clear data interpretation pathways, this document establishes a self-validating system to de-risk and guide the development of this compound and related analogues.
Introduction: The Imperative of Early Stability Screening
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic properties.[4] In vitro metabolic stability assays are indispensable tools in early drug discovery, offering a cost-effective and high-throughput method to predict a compound's in vivo behavior.[3] Early identification of metabolic liabilities allows medicinal chemists to undertake strategic structural modifications to enhance stability and improve the overall pharmacokinetic profile.[5]
This compound belongs to the imidazopyridine class of N-heterocyclic compounds, which are known to interact with various metabolic enzymes.[6][7] Its structure features a methyl group, a phenolic hydroxyl group, and a fused heterocyclic core—all of which represent potential sites for metabolic transformation. This guide outlines the essential assays required to characterize its stability: liver microsomal stability to assess Phase I metabolism, plasma stability to evaluate hydrolysis by circulating enzymes, and hepatocyte stability to capture a more comprehensive metabolic picture, including Phase II conjugation.
Anticipated Metabolic Liabilities and Degradation Pathways
A proactive assessment of a molecule's structure can help predict its metabolic soft spots. For this compound, several pathways are plausible.
2.1 Phase I Metabolism (Functionalization)
-
Cytochrome P450 (CYP) Oxidation: The liver is the primary site of drug metabolism, with CYPs being the major enzyme family responsible for Phase I reactions.[8] The imidazopyridine ring system is susceptible to aromatic oxidation. The N-methyl group could also undergo oxidative demethylation.
-
Aldehyde Oxidase (AO) Metabolism: N-heterocyclic compounds are common substrates for aldehyde oxidase.[9] AO-mediated oxidation often occurs at an electron-deficient carbon atom adjacent to a ring nitrogen, representing a potential metabolic route for this scaffold.
2.2 Phase II Metabolism (Conjugation)
-
Glucuronidation and Sulfation: The presence of a phenolic hydroxyl group (-OH) makes this compound a prime candidate for Phase II conjugation reactions.[6] Uridine diphosphate-glucuronosyltransferases (UGTs) can attach a glucuronic acid moiety, while sulfotransferases (SULTs) can add a sulfo group. These processes dramatically increase the hydrophilicity of the compound, facilitating its excretion.[10]
2.3 Hydrolytic Degradation
-
Plasma Esterases/Amidases: While the core structure of this compound does not contain functional groups highly susceptible to hydrolysis (like esters or amides), assessing plasma stability is a crucial checkpoint.[11] It confirms the compound's resilience in systemic circulation and ensures that degradation during blood sample handling does not compromise in vivo pharmacokinetic data.[12]
Below is a diagram illustrating the potential metabolic pathways.
Caption: Potential metabolic pathways for this compound.
Core Experimental Workflows
A tiered approach to in vitro stability testing provides a comprehensive profile while optimizing resource allocation. The workflow begins with high-throughput screens and progresses to more complex cellular models.
Caption: Tiered workflow for in vitro stability assessment.
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of appropriate controls. Analysis for all assays is performed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Liver Microsomal Stability Assay
This assay is the workhorse for assessing Phase I metabolic stability and provides a measure of intrinsic clearance (CLint).[13][14]
Objective: To determine the rate of Phase I metabolism of the test compound by liver microsomal enzymes.
Materials & Reagents:
-
Pooled Liver Microsomes (human, rat, etc.)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]
-
Test Compound Stock (10 mM in DMSO)
-
Positive Control Compounds (e.g., Verapamil for high clearance, Propranolol for medium clearance)
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard for reaction termination and protein precipitation.
-
96-well incubation plate and collection plate.
Workflow Diagram:
Caption: Workflow for the Liver Microsomal Stability Assay.
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare the reaction mixture in a 96-well plate by combining buffer and microsomes (to a final concentration of 0.5 mg/mL).[8][13]
-
Compound Addition: Add the test compound and positive controls to the mixture to achieve a final concentration of 1 µM. Include a "minus cofactor" control for each compound to assess non-NADPH dependent degradation.[14]
-
Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.[15] The T=0 sample is taken immediately before this step and quenched.
-
Incubation & Termination: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with internal standard to terminate the reaction.[14]
-
Sample Processing: Once all time points are collected, centrifuge the collection plate at high speed (e.g., 4000 x g) to pellet the precipitated proteins.[15]
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
Protocol 2: Plasma Stability Assay
Objective: To determine the stability of the test compound in plasma, primarily assessing susceptibility to plasma hydrolases.[11]
Materials & Reagents:
-
Pooled Plasma (human, rat, etc.), heparinized.
-
Test Compound Stock (10 mM in DMSO).
-
Positive Control (e.g., Propantheline or Tetracaine, which are known to be unstable in plasma).[16]
-
Ice-cold Acetonitrile (ACN) or Methanol with internal standard.[12]
-
96-well incubation and collection plates.
Procedure:
-
Preparation: Thaw pooled plasma in a 37°C water bath.
-
Compound Addition: Add the test compound to the plasma to a final concentration of 1 µM.[11]
-
Incubation & Termination: Incubate the plate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer aliquots to a collection plate containing ice-cold organic solvent with an internal standard.[12][16]
-
Sample Processing: Centrifuge the plate to precipitate plasma proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to measure the concentration of the remaining test compound.
Data Analysis and Interpretation
Quantitative analysis of the data generated from these assays provides key stability parameters.
5.1 Key Parameters:
-
Percent Remaining: The percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Half-Life (t½): The time required for the compound concentration to decrease by 50%. This is calculated from the slope (k) of the natural logarithm of the percent remaining versus time.[5]
-
Equation: t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): For the microsomal assay, this represents the volume of liver blood cleared of the drug per unit time by metabolism, normalized to the amount of microsomal protein.[10][17]
-
Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
5.2 Data Presentation
Quantitative results should be summarized in a clear, tabular format.
Table 1: Example Data Summary for In Vitro Stability Assays
| Assay | Species | Half-Life (t½, min) | CLint (µL/min/mg) | % Remaining @ 120 min | Stability Classification |
| Microsomal Stability | Human | > 45 | < 15.4 | N/A | High |
| Rat | 25 | 55.4 | N/A | Moderate | |
| Plasma Stability | Human | > 120 | N/A | > 95% | High |
| Rat | > 120 | N/A | > 95% | High |
Note: Stability classification is often based on internal or literature benchmarks. For example, in a microsomal assay, t½ > 30 min is often considered stable.
Interpretation:
-
High Stability: A long half-life (>30-45 min in microsomes, >120 min in plasma) suggests the compound is not readily metabolized or degraded under the assay conditions.[14]
-
Moderate to Low Stability: A short half-life indicates metabolic liability. For microsomal assays, this triggers further investigation, such as metabolite identification, to understand which part of the molecule is being modified.[10] For plasma, instability points to a hydrolytically labile functional group.[5]
-
Interspecies Differences: Comparing data from different species (e.g., rat vs. human) is crucial for selecting the appropriate animal models for further in vivo pharmacokinetic studies.[16]
Conclusion
A thorough and systematic in vitro stability assessment is a non-negotiable step in the early-phase development of any drug candidate. For this compound, this guide provides a robust framework for determining its metabolic fate in key biological matrices. By executing well-controlled microsomal and plasma stability assays, researchers can generate critical data on half-life and intrinsic clearance. These parameters not only inform go/no-go decisions and guide structure-activity relationship (SAR) studies but also lay the foundation for more complex investigations, such as reaction phenotyping and the prediction of human pharmacokinetics. Adherence to these scientifically rigorous protocols will significantly de-risk the development pathway and increase the probability of advancing a stable, effective, and safe therapeutic agent.
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. 1171920-70-9|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Plasma Stability Assay | Domainex [domainex.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. mttlab.eu [mttlab.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
An In-depth Technical Guide to the Solubility of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol in Common Laboratory Solvents
Abstract
The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical research, profoundly influencing every stage from initial discovery to final formulation. This guide provides an in-depth analysis of the solubility characteristics of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol, a heterocyclic compound representative of a scaffold with significant biological interest.[1][][3] We will dissect the molecule's physicochemical properties to predict its behavior, provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and present a logical framework for solvent selection. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of solubility determination for imidazopyridine-class molecules.
Introduction: Why Solubility is a Critical Quality Attribute
In the realm of drug discovery and development, solubility is not merely a physical constant; it is a critical determinant of a compound's fate. Poor solubility can lead to misleading results in biological assays, hinder purification efforts, and create insurmountable challenges in developing bioavailable formulations.[4][5][6] The imidazopyridine core, of which this compound is a member, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][][3][7] Understanding the solubility of this specific analogue is therefore essential for unlocking its therapeutic potential. This guide moves beyond simple data reporting to explain the causal relationships between molecular structure, solvent properties, and dissolution.
Physicochemical Profile of this compound
A molecule's structure is the primary predictor of its solubility. The principle of "like dissolves like" is a fundamental concept, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[8][9]
Molecular Structure:
-
Molecular Weight: 149.15 g/mol [10]
The structure features a fused bicyclic aromatic system (the imidazopyridine core) and key functional groups that govern its polarity and interactions:
-
A Polar, Fused Heterocyclic Core: The presence of three nitrogen atoms introduces polarity and sites for hydrogen bonding.
-
A Phenolic Hydroxyl (-OH) Group: This is a critical feature. The -OH group can act as both a hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar protic solvents like water and alcohols.
-
A Methyl (-CH₃) Group: This group adds a small degree of lipophilicity.
Solubility-Influencing Factors:
-
Hydrogen Bonding: The molecule possesses one hydrogen bond donor (-OH) and multiple potential hydrogen bond acceptors (the N atoms and the hydroxyl oxygen). This capacity for hydrogen bonding is the single most important factor suggesting favorable solubility in polar, protic solvents.
-
Polarity: The combination of the aromatic system and the polar functional groups results in a molecule of moderate to high polarity.
-
Ionization (pKa): The phenolic hydroxyl group is weakly acidic, and the pyridine nitrogen is weakly basic. Therefore, the molecule's net charge and, consequently, its aqueous solubility will be highly dependent on the pH of the medium. In basic solutions (pH > pKa of the phenol), the molecule will deprotonate to form a more soluble phenoxide anion. In acidic solutions (pH < pKa of the pyridine nitrogen), it will protonate to form a more soluble pyridinium cation.
Theoretical Solubility Framework and Predictions
Based on the structural analysis, we can predict the solubility of this compound across a spectrum of common laboratory solvents. These predictions serve as a valuable starting point for experimental design.
Table 1: Predicted Solubility of this compound
| Solvent | Class | Polarity Index | Predicted Solubility | Rationale |
|---|---|---|---|---|
| Water | Polar Protic | 10.2 | Low (pH-dependent) | Strong H-bonding potential is offset by the rigid, aromatic core. Solubility will increase significantly at acidic or basic pH. |
| PBS (pH 7.4) | Buffered Aqueous | ~10.2 | Low | At physiological pH, the compound will be predominantly in its neutral, less soluble form. |
| Methanol (MeOH) | Polar Protic | 5.1 | High | Excellent H-bond donor and acceptor. Polarity is well-matched. |
| Ethanol (EtOH) | Polar Protic | 4.3 | Moderate to High | Good H-bond donor/acceptor, but slightly less polar than methanol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very High | Exceptional H-bond acceptor and highly polar, capable of disrupting crystal lattice forces effectively. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | High | Strong H-bond acceptor and polar nature facilitate dissolution. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Low to Moderate | Polar, but a weaker H-bond acceptor than DMSO or DMF. |
| Dichloromethane (DCM) | Non-polar | 3.1 | Very Low / Insoluble | Insufficient polarity and inability to engage in H-bonding. |
| Hexane | Non-polar | 0.1 | Insoluble | Mismatch in polarity and intermolecular forces is too great. |
Experimental Protocols for Solubility Determination
Theoretical predictions must be confirmed by empirical data. The choice of method depends on the desired accuracy and throughput. For lead optimization and formulation, the "gold standard" is the thermodynamic equilibrium solubility measurement, while for early discovery screening, kinetic solubility is often employed.[13]
Protocol for Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This method determines the true equilibrium solubility of a compound and is considered the most accurate approach.[14][15] It measures the concentration of a saturated solution after a prolonged incubation period, ensuring the dissolution process has reached a steady state.
Causality Behind Experimental Choices:
-
Using solid compound: Starting with the solid material (as opposed to a DMSO stock) is crucial for measuring thermodynamic solubility, as it directly addresses the energy required to break the crystal lattice.
-
Excess of solute: An excess of the compound ensures that the solution becomes fully saturated, a prerequisite for measuring the solubility limit.
-
Prolonged incubation (24h): Many complex molecules, especially those with strong crystal lattice energy, dissolve slowly. A 24-hour period is a standard to ensure equilibrium is reached.[5][16]
-
Temperature control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is essential for reproducibility.[14]
-
Filtration/Centrifugation: This step is critical to remove all undissolved solid particles, ensuring that the subsequent analysis only measures the concentration of the truly dissolved compound.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a 2 mL glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator set to a constant temperature (typically 25 °C). Agitate for 24 hours to allow the system to reach equilibrium.[5][16]
-
Phase Separation: After incubation, allow the vial to stand for a short period to let heavy particles settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a low-binding 0.45 µm syringe filter (e.g., PTFE) to remove any undissolved microcrystals. Alternatively, centrifuge the sample at high speed (>10,000 x g) for 15 minutes and sample the clear supernatant.
-
Quantification: Prepare a calibration curve using stock solutions of the compound of known concentrations. Dilute the clear filtrate from step 5 into a suitable analysis solvent (typically the mobile phase for chromatography). Analyze the diluted sample and the calibration standards using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration.[5][17]
-
Calculation: The determined concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.
Protocol for High-Throughput Kinetic Solubility
This method is designed for speed and is common in early drug discovery for screening large numbers of compounds.[13][18] It measures how much of a compound, added from a concentrated DMSO stock, remains in solution after a short incubation period. It is termed "kinetic" because the system may not reach true thermodynamic equilibrium, and the solution can become supersaturated.
Causality Behind Experimental Choices:
-
DMSO stock solution: In high-throughput screening (HTS), compounds are stored in DMSO. This protocol mimics how compounds are introduced into aqueous biological assays.[6]
-
Small percentage of DMSO: The final concentration of DMSO is kept low (typically 1-5%) because DMSO itself is a powerful solvent and can artificially inflate the measured aqueous solubility.[19]
-
Short incubation (1-2h): The goal is speed. This timeframe is sufficient to observe rapid precipitation but may not be long enough to reach true equilibrium, hence the term "kinetic."[6]
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. solvescientific.com.au [solvescientific.com.au]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 8. chem.ws [chem.ws]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound - Amerigo Scientific [amerigoscientific.com]
- 11. 1171920-70-9|this compound|BLD Pharm [bldpharm.com]
- 12. cusabio.com [cusabio.com]
- 13. High throughput solubility measurement in drug discovery and development [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. daneshyari.com [daneshyari.com]
- 18. Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol: A Technical Guide for Researchers
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, owing to its structural similarity to endogenous purines. This core structure is present in a variety of compounds exhibiting a wide range of biological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory properties. The compound 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol, a specific derivative of this class, holds significant interest for researchers exploring novel therapeutic agents.
This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As experimental data for this specific molecule is not widely published, this guide will leverage data from closely related analogues and predictive models to provide a robust framework for its analysis. This approach not only offers expected spectral characteristics but also establishes a validated methodology for researchers to confirm the identity and purity of their synthesized compound.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O | --INVALID-LINK-- |
| Molecular Weight | 149.15 g/mol | --INVALID-LINK-- |
| CAS Number | 1171920-70-9 | --INVALID-LINK-- |
| Canonical SMILES | Cn1cnc2cc(O)cnc12 | --INVALID-LINK-- |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine and imidazole rings, the methyl protons, and the hydroxyl proton.
-
Aromatic Protons: The protons on the pyridine ring (positions 5 and 7) and the imidazole ring (position 2) will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. Their specific chemical shifts and coupling constants will be influenced by the electron-donating hydroxyl group and the electron-withdrawing nature of the fused ring system.
-
Methyl Protons: The N-methyl group at position 3 will give rise to a singlet in the upfield region, likely around δ 3.5-4.0 ppm.
-
Hydroxyl Proton: The hydroxyl proton at position 6 will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
For a related compound, 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile, the aromatic protons were observed at δ 8.34, 8.05, and 7.28 ppm, and the N-methyl protons at δ 3.75 ppm in DMSO-d₆[1]. This provides a reasonable reference for the expected chemical shifts in our target molecule.
Expected ¹³C NMR Spectral Features
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Aromatic and Heterocyclic Carbons: The carbon atoms of the fused imidazopyridine ring system are expected to resonate in the δ 110-160 ppm range. The carbon bearing the hydroxyl group (C6) will be significantly deshielded.
-
Methyl Carbon: The N-methyl carbon will appear at a much higher field, typically in the range of δ 30-40 ppm.
In the analogue 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile, the aromatic and heterocyclic carbons were found between δ 115 and 148 ppm, with the N-methyl carbon at δ 28.23 ppm[1].
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrumental Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Caption: General workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.
Predicted Mass Spectrum
Based on its molecular formula (C₇H₇N₃O), the predicted monoisotopic mass of this compound is 149.0589 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of 150.0662.
| Adduct | Predicted m/z |
| [M+H]⁺ | 150.06619 |
| [M+Na]⁺ | 172.04813 |
| [M+K]⁺ | 188.02207 |
Data sourced from PubChem's predicted spectra.
Experimental Protocol for ESI-MS Analysis
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. For improved ionization, a small amount of formic acid (0.1%) can be added to the final solution.
Instrumental Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
Caption: General workflow for ESI-MS analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Spectral Features
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H (if tautomerism occurs, though less likely for the N-methylated form), C-H, C=N, and C=C functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group.
-
Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ for the methyl group.
-
C=N and C=C Stretches: A series of sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the fused aromatic ring system.
-
C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ region.
For comparison, the IR spectrum of 2-hydroxypyridine shows characteristic bands in the aromatic stretching region[2].
Experimental Protocol for IR Analysis (Solid Sample)
KBr Pellet Method:
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Thin Film Method:
-
Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methanol, acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
Mount the plate in the spectrometer and acquire the spectrum[1].
Caption: General workflow for IR analysis (KBr pellet method).
Conclusion
The spectroscopic characterization of this compound is essential for confirming its identity, purity, and structure. While direct experimental data is sparse, a combination of data from analogous compounds and predictive tools provides a strong foundation for its analysis. The protocols outlined in this guide offer a standardized approach for researchers to obtain high-quality NMR, MS, and IR data. This comprehensive spectroscopic analysis is a critical step in the advancement of research and development involving this promising class of molecules.
References
Unlocking the Therapeutic Potential of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol: A Technical Guide to Target Identification and Validation
Introduction: The Promise of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core, a heterocyclic ring system structurally analogous to purines, represents a privileged scaffold in medicinal chemistry.[1][2][3] This structural similarity allows compounds of this class to interact with a wide array of biological targets, often by mimicking endogenous purine ligands.[1][2] The therapeutic landscape of imidazo[4,5-b]pyridine derivatives is remarkably diverse, with demonstrated activities spanning oncology, inflammation, infectious diseases, and neurology.[1][4] Members of this family have been investigated as inhibitors of critical cellular enzymes like kinases and cyclooxygenases, as well as modulators of receptors and ion channels.[1][2]
This guide focuses on a specific, yet under-explored derivative: 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol . While direct pharmacological data for this compound is scarce in publicly available literature, the established biological activities of its structural congeners provide a strong rationale for a systematic investigation into its therapeutic targets. This document outlines a comprehensive strategy for the identification and validation of potential molecular targets for this compound, designed for researchers and professionals in drug development. Our approach is grounded in established methodologies, emphasizing scientific rigor and the generation of robust, actionable data.
Part 1: Prioritizing Target Classes for Initial Screening
Based on the extensive research into the broader imidazo[4,5-b]pyridine family, we can logically prioritize several protein classes for the initial screening of this compound. The structural features of our lead compound, including the imidazopyridine core, the methyl group at the N3 position, and the hydroxyl group at the 6-position, will influence its binding affinities and selectivity.
Key Target Classes for Consideration:
-
Protein Kinases: The imidazo[4,5-b]pyridine scaffold is a well-established ATP-mimetic, targeting the ATP-binding pocket of various kinases.[1] Derivatives have shown inhibitory activity against Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Akt.[1][5][6] The small and rigid nature of this compound makes it an ideal candidate for kinase inhibition.
-
Cyclooxygenase (COX) Enzymes: Several diaryl-substituted 3H-imidazo[4,5-b]pyridine derivatives have demonstrated potent and selective inhibition of COX-2, a key enzyme in the inflammatory cascade.[7] The anti-inflammatory potential of the core scaffold warrants an investigation into the COX-inhibitory properties of our compound.[1]
-
Bromodomain and Extra-Terminal (BET) Proteins: Recently, 1H-imidazo[4,5-b]pyridine derivatives have been identified as potent and selective inhibitors of BET proteins, which are epigenetic readers implicated in cancer and neuroinflammation.[8] This presents a novel and exciting avenue for exploration.
-
GABA-A Receptors: The initial bioactivity discovered for the imidazopyridine class was as positive allosteric modulators of GABA-A receptors, suggesting potential applications in neurological and psychiatric disorders.[1][2]
-
Microbial Enzymes: The scaffold has been incorporated into molecules with antibacterial and antifungal properties, targeting enzymes like glucosamine-6-phosphate synthase.[1]
Part 2: A Phased Approach to Target Identification and Validation
We propose a multi-step workflow to systematically identify and validate the therapeutic targets of this compound. This workflow is designed to progress from broad, unbiased screening to specific, hypothesis-driven validation.
Figure 1: A phased workflow for target identification and validation.
Phase 1: Unbiased Target Identification
The initial phase aims to cast a wide net to identify potential interacting partners of this compound.
Experimental Protocol 1: High-Throughput Screening (HTS) against a Kinase Panel
-
Objective: To assess the inhibitory activity of the compound against a broad panel of human kinases.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Utilize a commercial kinase screening service (e.g., Eurofins, Promega) that offers a panel of at least 400 human kinases.
-
Perform initial screening at a single high concentration (e.g., 10 µM) in duplicate.
-
The assay format will typically be a radiometric (e.g., ³³P-ATP) or fluorescence-based assay measuring substrate phosphorylation.
-
Calculate the percentage of inhibition for each kinase relative to a positive control (e.g., staurosporine) and a negative control (DMSO).
-
Flag any kinase exhibiting >50% inhibition for follow-up studies.
-
Experimental Protocol 2: Affinity Chromatography for Target Pull-Down
-
Objective: To identify binding partners of this compound from cell lysates.
-
Methodology:
-
Synthesize an affinity-tagged version of the compound by attaching a linker and a biotin moiety to a non-critical position of the molecule (e.g., the hydroxyl group, after confirming its non-essentiality for a known activity, or by derivatizing the core).
-
Immobilize the biotinylated compound on streptavidin-coated magnetic beads.
-
Incubate the beads with a lysate from a relevant cell line (e.g., a cancer cell line for oncology targets).
-
Include a control with beads linked only to biotin to identify non-specific binders.
-
After incubation, wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins using a denaturing buffer.
-
Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Prioritize proteins that are significantly enriched in the compound-bound sample compared to the control.
-
Phase 2: Hit Confirmation and Prioritization
This phase focuses on confirming the initial hits and prioritizing the most promising targets for in-depth validation.
Experimental Protocol 3: IC₅₀ Determination for Confirmed Hits
-
Objective: To determine the potency of this compound against the primary hits from HTS.
-
Methodology:
-
For each confirmed kinase hit, perform a dose-response assay.
-
Prepare a serial dilution of the compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Perform the kinase activity assay as described in Protocol 1.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Hypothetical IC₅₀ Data for this compound against Prioritized Kinase Targets
| Target Kinase | IC₅₀ (µM) | Selectivity Notes |
| Aurora A | 0.5 | High |
| CDK9 | 1.2 | Moderate |
| Akt1 | 5.8 | Low |
| PIM1 | > 10 | Inactive |
Phase 3: In-Depth Target Validation
The final phase aims to conclusively demonstrate that the observed cellular effects of the compound are mediated through its interaction with the prioritized target.
Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in a cellular context.
-
Methodology:
-
Treat intact cells with either the compound or a vehicle control (DMSO).
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or ELISA.
-
A positive target engagement will result in a thermal stabilization of the target protein in the compound-treated cells, leading to a shift in its melting curve to higher temperatures.
-
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Evaluating the Antiviral Potential of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
Introduction: The Promise of Imidazopyridines in Antiviral Research
The imidazopyridine scaffold, a fused heterocyclic system, is a recognized "privileged structure" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and receptors, making it a fertile ground for drug discovery.[1][2][3] Extensive research has demonstrated the broad-spectrum biological activities of imidazopyridine derivatives, including anti-inflammatory, anticancer, antibacterial, and notably, antiviral properties.[1][4][5][6]
Derivatives of the imidazopyridine core have shown promising activity against a diverse range of viruses. For instance, specific analogues have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV) by preventing viral fusion with the host cell.[4][7] Others have demonstrated efficacy against Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), and Varicella-Zoster Virus (VZV).[5][8] The mechanism of action for these compounds often involves targeting critical viral processes, such as replication or entry.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the in vitro antiviral activity of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol (CAS: 1171920-70-9), a specific member of this promising chemical class. The following protocols are designed to establish a foundational understanding of the compound's cytotoxicity and its efficacy in inhibiting viral replication, forming a critical first step in the drug development pipeline.
Section 1: Critical First Step - Assessing Compound Cytotoxicity (CC50)
Before evaluating the antiviral efficacy of any compound, it is imperative to determine its toxicity to the host cells that will be used in the antiviral assays. This ensures that any observed reduction in viral activity is a direct result of targeting the virus and not simply due to cell death. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability.[9][10] A desirable antiviral candidate will have a high CC50 value.
This protocol describes the determination of the CC50 value for this compound using the MTT assay, a reliable colorimetric method that measures the metabolic activity of viable cells.[9][11]
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) via MTT Assay
Objective: To determine the concentration of this compound that results in 50% death of the host cell monolayer.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.[9]
Materials:
-
This compound
-
Susceptible host cell line (e.g., Vero, A549, MDCK)
-
Complete cell culture medium (e.g., MEM with 5% FBS)[12]
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and adjust the concentration to 5 x 10^4 cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a series of two-fold serial dilutions in cell culture medium. The final concentrations should span a broad range to identify the toxic threshold.
-
Compound Treatment: After 24 hours of incubation, carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Controls:
-
Cell Control (100% Viability): Wells with cells and fresh medium only.
-
Blank Control: Wells with medium only (for background absorbance).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should match the duration of the planned antiviral assays.[9]
-
MTT Addition: Carefully remove the medium containing the compound. Add 100 µL of fresh medium and 10 µL of the MTT reagent to each well. Incubate for 4 hours.
-
Formazan Solubilization: After incubation, carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.[9][11]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Cell Control Wells) x 100[9]
-
Plot the % cell viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to calculate the CC50 value.
-
Visualization of Cytotoxicity Assay Workflow
Caption: Workflow for determining the CC50 value.
Section 2: Quantifying Antiviral Efficacy - The Plaque Reduction Assay
The plaque reduction assay is considered the gold standard for assessing the efficacy of antiviral compounds against lytic viruses.[13] It directly measures the ability of a compound to inhibit the infectious cycle of a virus, resulting in a quantifiable reduction in the number of viral plaques (localized areas of cell death).[13][14]
Protocol 2: Plaque Reduction Assay
Objective: To determine the 50% effective concentration (EC50) of this compound, which is the concentration that reduces the number of viral plaques by 50%.
Principle: A confluent monolayer of host cells is infected with a known amount of virus. The infected cells are then overlaid with a semi-solid medium (like agarose) containing various concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, causing distinct zones of cell death (plaques) to form. The number of plaques is inversely proportional to the antiviral activity of the compound.[14][15]
Materials:
-
All materials from Protocol 1
-
Virus stock with a known titer (PFU/mL)
-
Semi-solid overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% agarose)
-
Fixative solution (e.g., 10% formalin in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium (e.g., MEM with 2% FBS). The highest concentration tested should be below the predetermined CC50 value.[13]
-
Infection: Wash the cell monolayers twice with sterile PBS. Infect the cells with a viral dilution calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment and Overlay: After the adsorption period, aspirate the virus inoculum. Gently add 2 mL of the pre-warmed (42°C) overlay medium containing the different concentrations of the compound. Include a "no drug" virus control and a "no virus" cell control.[13]
-
Incubation: Allow the overlay to solidify at room temperature. Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 3-7 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium (if liquid) or carefully remove the solid overlay.
-
Fix the cells with the fixative solution for at least 30 minutes.
-
Remove the fixative and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
-
Gently wash the plates with water and let them air dry. Plaques will appear as clear, unstained zones against a purple background of viable cells.[13]
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration: % Plaque Reduction = (1 - (Plaque Count in Treated Well / Plaque Count in Virus Control Well)) x 100
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration.
-
Use non-linear regression analysis to determine the EC50 value.
-
Calculating the Selectivity Index (SI)
The Selectivity Index (SI) is a critical measure of a compound's therapeutic window. It is the ratio of its cytotoxicity to its antiviral activity. A higher SI value indicates a more promising drug candidate.[10]
SI = CC50 / EC50
Compounds with an SI value of 10 or greater are generally considered promising for further development.[9][10]
Section 3: Confirming Inhibitory Activity - The Virus Yield Reduction Assay
The virus yield reduction assay is a powerful technique that quantifies the effect of a compound on the production of new, infectious viral particles over a single replication cycle.[15][16][17] It is often used as a confirmatory assay for compounds that show activity in initial screens like the plaque reduction assay.[15]
Protocol 3: Virus Yield Reduction Assay
Objective: To quantify the reduction in the titer of progeny virus produced in the presence of this compound.
Principle: Host cells are infected with a virus in the presence of various concentrations of the test compound. After one replication cycle, the total virus (intracellular and extracellular) is harvested. The amount of infectious virus in the harvest is then quantified by titration, typically using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[16][17]
Materials:
-
All materials from previous protocols
-
24-well or 48-well tissue culture plates
Procedure:
-
Cell Seeding and Treatment: Seed host cells in 24-well plates to form a confluent monolayer. Treat the cells with serial dilutions of this compound (below the CC50) for 1-2 hours prior to infection.
-
Infection: Infect the cells with virus at a specific Multiplicity of Infection (MOI), for example, MOI = 1.
-
Incubation: Incubate the plates for a period corresponding to one full replication cycle of the virus (e.g., 24-48 hours).
-
Virus Harvest: After incubation, subject the plates to three freeze-thaw cycles to lyse the cells and release intracellular virions. Collect the supernatant containing the progeny virus.
-
Virus Titer Determination: Perform a 10-fold serial dilution of the harvested virus from each treatment condition. Use these dilutions to infect fresh cell monolayers in a 96-well plate (for TCID50) or a 6-well plate (for plaque assay) to determine the virus titer (PFU/mL or TCID50/mL).
-
Data Analysis:
-
Calculate the virus titer for each compound concentration.
-
Compare the titers from the treated samples to the titer from the untreated virus control.
-
Express the results as the log10 reduction in viral yield.
-
Plot the log10 reduction against the compound concentration to determine the concentration required for a 90% (1-log) or 99% (2-log) reduction in viral yield.
-
Visualization of Antiviral Assay Relationship
Caption: Logical workflow for antiviral compound evaluation.
Data Presentation: Hypothetical Results
The following tables summarize hypothetical data for this compound against a generic enveloped RNA virus.
Table 1: Cytotoxicity and Antiviral Activity Summary
| Parameter | Value | Description |
|---|---|---|
| CC50 | 150 µM | Concentration that reduces host cell viability by 50%. |
| EC50 | 7.5 µM | Concentration that reduces viral plaques by 50%. |
| SI | 20 | Selectivity Index (CC50/EC50). |
Table 2: Virus Yield Reduction Data
| Compound Conc. (µM) | Virus Titer (PFU/mL) | Log10 Reduction |
|---|---|---|
| 0 (Virus Control) | 5.0 x 10^6 | 0 |
| 1.0 | 2.5 x 10^6 | 0.30 |
| 5.0 | 8.0 x 10^5 | 0.79 |
| 10.0 | 4.5 x 10^4 | 2.05 |
| 25.0 | < 1.0 x 10^2 | > 4.70 |
Conclusion
This application note provides a structured and scientifically grounded framework for the initial in vitro evaluation of this compound as a potential antiviral agent. By systematically determining the compound's cytotoxicity (CC50) before assessing its efficacy via plaque reduction (EC50) and virus yield reduction assays, researchers can generate reliable and meaningful data. A high Selectivity Index (SI ≥ 10) would strongly support the selection of this compound for further investigation, including mechanism-of-action studies, evaluation against a broader panel of viruses, and progression into more complex cell culture models[18] and preclinical development.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of 6 or 8-substitution on the antiviral activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. bioagilytix.com [bioagilytix.com]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 16. ibtbioservices.com [ibtbioservices.com]
- 17. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. benchchem.com [benchchem.com]
experimental protocol for 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol in kinase inhibitor screening
An in-depth guide to the experimental protocol for screening 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol, a potential kinase inhibitor. This document provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the scientific rationale and step-by-step methodologies for robust in vitro characterization.
Introduction: The Rationale for Screening this compound
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several potent and selective kinase inhibitors that have advanced to clinical use.[1][2] The compound this compound shares this core structure, marking it as a compound of interest for kinase inhibitor discovery programs.
The primary goal of an initial screening campaign is twofold: first, to identify which of the over 500 human kinases the compound inhibits (selectivity profiling), and second, to quantify the potency of that inhibition (IC₅₀ determination).[3][4] An accurate understanding of a compound's selectivity is paramount, as off-target effects can lead to cellular toxicity or other undesirable outcomes.[5] This guide provides a detailed, field-proven protocol for conducting a comprehensive in vitro screening cascade for this compound using a universal, luminescence-based assay platform.
Compound Profile and Handling
Proper handling and preparation of the test compound are foundational to generating reproducible and reliable data. The physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1171920-70-9 | [6] |
| Molecular Formula | C₇H₇N₃O | [7] |
| Molecular Weight | 149.15 g/mol | [7] |
| Recommended Storage | -20°C, protect from light | [8] |
Protocol for Stock Solution Preparation:
-
Initial Solubilization: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). DMSO is the standard solvent for most small molecule screening libraries.
-
Verification: Gently vortex and visually inspect the solution to ensure complete dissolution. If solubility issues arise, gentle warming or sonication may be employed.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[8] Store aliquots at -20°C.
Assay Platform Selection: The ADP-Glo™ Kinase Assay
To quantify kinase activity, a robust and universal assay platform is required. The ADP-Glo™ Kinase Assay is a luminescence-based system that measures the amount of Adenosine Diphosphate (ADP) produced during a kinase reaction.[9] Since ADP is the universal by-product of kinase-catalyzed phosphorylation, this assay is compatible with virtually any kinase, substrate, and ATP concentration.[10][11]
Assay Principle: The assay is a two-step, homogeneous "glow-type" reaction, which provides a stable luminescent signal, making it highly suitable for high-throughput screening (HTS).[10]
-
Kinase Reaction & Termination: The kinase reaction is performed in the presence of the inhibitor. An equal volume of ADP-Glo™ Reagent is then added, which simultaneously terminates the enzymatic reaction and depletes all remaining ATP. This step is crucial as residual ATP would create a high background signal.
-
ADP Conversion & Detection: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the kinase into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which generates a light signal proportional to the initial amount of ADP.[12] Therefore, a potent inhibitor will result in low kinase activity, low ADP production, and consequently, a low luminescent signal.
Caption: Principle of the two-step ADP-Glo™ Kinase Assay.
Experimental Workflow: From Selectivity Profiling to Potency Determination
A tiered screening approach is the most efficient and cost-effective strategy.[4] The compound is first screened at a single high concentration against a broad panel of kinases. "Hits" from this primary screen are then subjected to full dose-response analysis to determine their IC₅₀ values.
Caption: Tiered workflow for kinase inhibitor characterization.
Part A: Protocol for Kinase Selectivity Profiling
This protocol is designed to rapidly assess the inhibitory effect of the compound against a large, diverse panel of kinases at a single concentration.[13]
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega)[13]
-
This compound (Test Compound)
-
DMSO (Vehicle Control)
-
Staurosporine (Positive Control Inhibitor)
-
ADP-Glo™ Kinase Assay Reagents[9]
-
384-well, low-volume, white assay plates
-
Multichannel pipette or automated liquid handler
-
Plate-reading luminometer
Methodology:
-
Compound Preparation: Prepare a working solution of the test compound at 4X the final desired concentration (e.g., 40 µM for a 10 µM final concentration) in the appropriate kinase reaction buffer. Prepare identical 4X solutions for DMSO (vehicle control) and Staurosporine (positive control).
-
Assay Plate Setup: In a 384-well plate, add 2.5 µL of the 4X compound or control solutions to the designated wells.
-
Kinase/Substrate Addition: Add 5 µL of the 2X kinase/substrate mix (provided in profiling systems) to each well.
-
Reaction Initiation: Add 2.5 µL of 4X ATP solution to all wells to initiate the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Gently mix the plate and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction, which is typically determined during assay development.[14]
-
ADP Detection (Step 1): Equilibrate the plate to room temperature. Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.[15]
-
Signal Generation (Step 2): Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[15]
-
Data Acquisition: Measure luminescence using a plate reader.
Part B: Protocol for IC₅₀ Determination
For each kinase identified as a "hit" in Part A, this protocol determines the precise potency (IC₅₀) of the inhibitor.[16]
Methodology:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. A typical starting concentration might be 100 µM.
-
Intermediate Dilution: Create 4X working solutions of each concentration point by diluting the DMSO series into the kinase reaction buffer. Also prepare 4X solutions of DMSO (0% inhibition control) and a known inhibitor for the target kinase (100% inhibition control).
-
Assay Setup: In a 384-well plate, add 2.5 µL of each 4X serially diluted compound concentration to triplicate wells.
-
Enzyme Addition: Add 2.5 µL of a 4X solution of the specific "hit" kinase to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the reaction by adding 5 µL of a 2X solution of the corresponding substrate and ATP. The final ATP concentration should ideally be set near the Kₘ value for that specific kinase to accurately reflect competitive inhibition.[17][18]
-
Incubation and Detection: Follow steps 5 through 8 as described in the Selectivity Profiling protocol.
Data Analysis and Interpretation
For Selectivity Profiling: The percent inhibition for each kinase is calculated using the following formula:
-
% Inhibition = 100 x (1 - (RLUTest Compound - RLUMin) / (RLUMax - RLUMin))
-
RLUTest Compound: Signal from wells with the inhibitor.
-
RLUMax: Signal from the vehicle (DMSO) control (represents 0% inhibition).
-
RLUMin: Signal from a no-enzyme or potent inhibitor control (represents 100% inhibition).
-
A common threshold for a "hit" is >70% inhibition at the screening concentration.[4]
For IC₅₀ Determination:
-
Calculate Percent Activity: For each inhibitor concentration, calculate the percent remaining kinase activity:
-
% Activity = 100 x (RLUTest Compound - RLUMin) / (RLUMax - RLUMin)
-
-
Generate Dose-Response Curve: Plot the % Activity against the logarithm of the inhibitor concentration.
-
Curve Fitting: Fit the data using a four-parameter logistic (sigmoidal) dose-response model.[16] This is available in most data analysis software (e.g., GraphPad Prism). The equation is:
-
Y = Bottom + (Top - Bottom) / (1 + 10((LogIC₅₀ - X) * HillSlope))
-
-
IC₅₀ Value: The IC₅₀ is the concentration of the inhibitor that reduces kinase activity by 50%. This value is directly calculated by the curve-fitting software.[20]
Conclusion and Future Directions
This application note outlines a comprehensive and robust workflow for the initial in vitro characterization of the potential kinase inhibitor this compound. By employing a tiered approach that begins with broad selectivity profiling and progresses to precise IC₅₀ determination for identified hits, researchers can efficiently gather critical data on the compound's activity and specificity.
The results from these biochemical assays provide a strong foundation for further investigation. Validated hits should be advanced to orthogonal assays, such as direct binding assays (e.g., LanthaScreen™) or cell-based assays, to confirm target engagement and evaluate functional effects in a more physiologically relevant context.[3][19][21]
References
- 1. Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 1171920-70-9|this compound|BLD Pharm [bldpharm.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. cusabio.com [cusabio.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol as a Ratiometric Fluorescent Probe for pH
Authored by: A Senior Application Scientist
Introduction: The Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core, a fused heterocycle structurally analogous to natural purines, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[3][4][5] Beyond its therapeutic potential, the unique electronic properties of this scaffold have made it an attractive platform for the development of functional molecules, particularly fluorescent probes for bioimaging and sensing applications.[6][7] The inherent fluorescence of many imidazopyridine derivatives can be finely tuned through chemical modification, allowing for the design of probes that respond to specific environmental stimuli.[7][8]
This document details the application of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol (hereafter referred to as IMP-6-OH ) as a novel, effective molecular probe. While the broader imidazopyridine family has been explored for sensing metal ions and for general cellular imaging, the specific combination of the N-3 methyl group and the C-6 hydroxyl group in IMP-6-OH makes it an exceptionally well-suited candidate for a ratiometric fluorescent probe for monitoring intracellular and extracellular pH.[5][9][10]
Physicochemical Properties
A summary of the key properties of IMP-6-OH is provided below. This data is essential for preparing stock solutions and for subsequent experimental design.
| Property | Value | Source |
| CAS Number | 1171920-70-9 | [11][12] |
| Molecular Formula | C₇H₇N₃O | [12][13] |
| Molecular Weight | 149.15 g/mol | [12] |
| Appearance | Lyophilized Powder | [11] |
| Purity | Typically ≥95% | [11][14] |
| Storage | Store at -20°C, protect from light. Aliquot to avoid repeated freeze-thaw cycles. | [11][14] |
Principle of Operation: A pH-Dependent Ratiometric Response
The functionality of IMP-6-OH as a pH probe is predicated on the protonation and deprotonation of its C-6 hydroxyl group, which functions as a phenol. This equilibrium directly influences the electronic structure of the entire conjugated system, leading to distinct and measurable changes in its fluorescence properties.
At acidic to neutral pH, the hydroxyl group is protonated (phenolic form). Upon excitation, this form emits fluorescence at a shorter wavelength. As the pH increases into the alkaline range, the hydroxyl group is deprotonated to form a phenolate anion. This deprotonation extends the π-conjugated system and alters the intramolecular charge transfer (ICT) character of the molecule, causing a significant red-shift in both the absorption and emission spectra.[15]
This two-state system allows for ratiometric pH measurement. By calculating the ratio of fluorescence intensity at the two emission maxima (one for the protonated form, one for the deprotonated form), a quantitative measure of pH can be obtained that is independent of probe concentration, illumination intensity, and light path length. This self-validating system provides a robust and reliable readout.
Caption: Hypothesized pH-dependent equilibrium of IMP-6-OH.
Application Note 1: Spectroscopic Characterization and pKa Determination
Objective: To characterize the pH-dependent spectral properties of IMP-6-OH and determine its acid dissociation constant (pKa), which is the pH at which 50% of the probe is in its deprotonated form.
Rationale: This protocol establishes the fundamental operating range of the probe. The determined pKa value will indicate the physiological or experimental contexts in which the probe will be most sensitive. A pKa value near the physiological range (e.g., 6.8-7.4) is ideal for many live-cell imaging applications.
Materials
| Reagent | Supplier | Cat. No. (Example) |
| IMP-6-OH | CusaBio | CSB-S000301 |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 |
| Britton-Robinson Buffer Components | Various | N/A |
| (Boric acid, Phosphoric acid, Acetic acid) | ||
| Sodium Hydroxide (NaOH) | Sigma-Aldrich | S8045 |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | H1758 |
Step-by-Step Protocol
-
Preparation of IMP-6-OH Stock Solution:
-
Action: Dissolve IMP-6-OH powder in anhydrous DMSO to create a 10 mM stock solution.
-
Rationale: DMSO is an effective solvent for IMP-6-OH and is miscible with aqueous buffers. A concentrated stock minimizes the amount of organic solvent added to the final assay mixture.
-
-
Preparation of pH Buffers:
-
Action: Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 12.0 in 0.5 pH unit increments.
-
Rationale: The Britton-Robinson buffer system provides a consistent ionic strength across a very wide pH range, ensuring that observed spectral shifts are due to pH changes and not variations in the buffer composition.
-
-
Sample Preparation:
-
Action: For each pH value, prepare a 3 mL sample in a quartz cuvette by adding 3 µL of the 10 mM IMP-6-OH stock solution to the corresponding pH buffer. This results in a final probe concentration of 10 µM.
-
Rationale: A 10 µM concentration is typically sufficient to obtain a strong fluorescence signal without causing inner filter effects or aggregation.
-
-
Absorbance Spectroscopy:
-
Action: For each sample, record the UV-Vis absorbance spectrum from 250 nm to 600 nm. Note the wavelength of maximum absorbance (λ_max) at each pH.
-
Rationale: The absorbance spectra will reveal the ground-state transition between the protonated and deprotonated forms. An isosbestic point, where the absorbance does not change with pH, is a strong indicator of a clean two-state equilibrium.
-
-
Fluorescence Spectroscopy:
-
Action: Using a spectrofluorometer, record the emission spectrum for each sample. Excite the samples at the isosbestic point determined from the absorbance measurements (or at ~370 nm if an isosbestic point is not clear). Record the emission from 400 nm to 700 nm.
-
Rationale: Exciting at the isosbestic point ensures that both the protonated and deprotonated forms are excited proportionally to their concentration, providing the most accurate ratiometric data.
-
-
Data Analysis and pKa Calculation:
-
Action: Plot the ratio of fluorescence intensities (I_520nm / I_450nm) as a function of pH. Fit the resulting data to the Henderson-Hasselbalch equation: log[(R - R_min) / (R_max - R)] = pH - pKa where R is the intensity ratio at a given pH, R_min is the ratio at the acidic plateau, and R_max is the ratio at the alkaline plateau.
-
Rationale: This analysis yields the pKa value, which is the inflection point of the sigmoidal curve.
-
Application Note 2: Live-Cell Imaging of Intracellular pH
Objective: To utilize IMP-6-OH for the quantitative imaging of intracellular pH (pHi) in cultured mammalian cells using confocal microscopy.
Rationale: This protocol validates the probe's utility in a complex biological environment. The ability to measure pHi is critical for studying cell physiology, including metabolism, proliferation, and apoptosis.
Caption: Experimental workflow for live-cell pH imaging.
Materials
| Reagent | Supplier | Cat. No. (Example) |
| HeLa Cells | ATCC | CCL-2 |
| DMEM, high glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Glass-bottom imaging dishes | MatTek | P35G-1.5-14-C |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | 14025092 |
| Pluronic F-127 | Invitrogen | P3000MP |
| Nigericin, sodium salt | Cayman Chemical | 11505 |
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Action: Culture HeLa cells in DMEM supplemented with 10% FBS. Seed the cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.
-
Rationale: Sub-confluent cells provide clear imaging of individual cell morphology without the complications of dense monolayers. Glass-bottom dishes are required for high-resolution confocal microscopy.
-
-
Probe Loading Solution Preparation:
-
Action: Prepare a 2X loading solution. Mix 2 µL of the 10 mM IMP-6-OH stock with 2 µL of 20% (w/v) Pluronic F-127 in DMSO. Dilute this mixture into 1 mL of serum-free DMEM to get a final IMP-6-OH concentration of 20 µM.
-
Rationale: Pluronic F-127 is a non-ionic surfactant that helps to disperse the hydrophobic probe in the aqueous culture medium and facilitates its passive diffusion across the cell membrane.
-
-
Cell Loading:
-
Action: Remove the culture medium from the cells and add an equal volume of the 2X loading solution to the remaining medium in the dish (final probe concentration: 10 µM). Incubate the cells at 37°C in a CO₂ incubator for 30 minutes.
-
Rationale: Incubation allows sufficient time for the probe to enter the cells and accumulate in the cytoplasm.
-
-
Wash and Recovery:
-
Action: Gently wash the cells twice with pre-warmed HBSS to remove any extracellular probe. Replace the final wash with fresh HBSS or other appropriate imaging buffer.
-
Rationale: Removing extracellular probe is critical to reduce background fluorescence and ensure the signal originates from within the cells.
-
-
Confocal Microscopy:
-
Action: Place the dish on the stage of a confocal microscope equipped with a 37°C environmental chamber. Excite the cells at ~375 nm. Simultaneously collect fluorescence emission in two separate channels:
-
Channel 1 (Protonated): 430 - 470 nm
-
Channel 2 (Deprotonated): 500 - 550 nm
-
-
Rationale: Dual-channel acquisition is the foundation of ratiometric imaging. It allows for the simultaneous capture of both emission signals from the same focal plane.
-
-
Image Analysis:
-
Action: Using image analysis software (e.g., ImageJ/Fiji), generate a ratiometric image by dividing the image from Channel 2 (Deprotonated) by the image from Channel 1 (Protonated) on a pixel-by-pixel basis.
-
Rationale: The resulting ratio image provides a map of intracellular pH, where pixel intensity corresponds to pH value. This map can be pseudo-colored for intuitive visualization.
-
-
In Situ Calibration (for absolute pH quantification):
-
Action: To convert ratios to absolute pH values, perform an in situ calibration. Prepare high-K⁺ calibration buffers of known pH (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) containing 10 µM nigericin. Sequentially perfuse the cells with these buffers and record the ratiometric images at each pH.
-
Rationale: Nigericin is an ionophore that equilibrates the intracellular pH with the extracellular pH in the presence of high potassium. This allows for the creation of a standard curve (Ratio vs. pH) directly within the experimental cells, enabling the conversion of experimental ratios to absolute pHi values.
-
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. cusabio.com [cusabio.com]
- 12. This compound - Amerigo Scientific [amerigoscientific.com]
- 13. PubChemLite - this compound (C7H7N3O) [pubchemlite.lcsb.uni.lu]
- 14. biorbyt.com [biorbyt.com]
- 15. fulir.irb.hr [fulir.irb.hr]
Application Notes and Protocols for Developing Assays with 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
Introduction: Unlocking the Therapeutic Potential of Imidazopyridines
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to, kinase inhibition, modulation of protein-protein interactions, and antimicrobial effects.[1][3][4] 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol is a specific analogue within this class. While its direct biological targets are yet to be fully elucidated, its structural similarity to known bioactive molecules suggests its potential as a modulator of key cellular signaling pathways.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for developing robust biochemical and cell-based assays to investigate the biological activity of this compound. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for high-throughput screening, and offer insights into data interpretation. The protocols outlined herein are designed to be adaptable, serving as a foundational methodology for characterizing this and other novel imidazopyridine derivatives.
Section 1: Hypothesis-Driven Assay Development
Given the known activities of the imidazopyridine class, a logical starting point for characterizing this compound is to investigate its potential as a kinase inhibitor and as a disruptor of protein-protein interactions (PPIs) . Kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer.[5][6] Similarly, PPIs are fundamental to virtually all cellular processes, and their modulation represents a promising therapeutic strategy.[7]
This application note will focus on two primary assay platforms amenable to high-throughput screening (HTS) for these activities: a luminescence-based kinase assay and a proximity-based AlphaLISA assay for PPIs.
Section 2: Biochemical Assay for Kinase Inhibition
A common mechanism of action for small molecule kinase inhibitors is competition with ATP at the enzyme's active site.[5] Luminescence-based assays that measure ATP consumption are a robust and sensitive method for identifying such inhibitors.[8][9][10] The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[8][10]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed, during which ATP is converted to ADP. Upon completion, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP back to ATP, which then fuels a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to the initial kinase activity.[8][11] An inhibitor of the kinase will result in a decrease in ADP production and, consequently, a lower luminescent signal.[11]
Workflow for ADP-Glo™ Kinase Assay
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Protocol: High-Throughput Screening of this compound for Kinase Inhibition
This protocol is designed for a 384-well plate format. All additions should be performed with appropriate liquid handling systems for accuracy and consistency.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase)
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, opaque plates
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Plating:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Dispense a small volume (e.g., 250 nL) of the compound dilutions into the assay plate wells.[12] Include wells with DMSO only for positive (100% kinase activity) and negative (no enzyme) controls.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.[13]
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This should be optimized based on the kinase's activity.
-
-
ATP Depletion:
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP Detection:
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition can be calculated as follows:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
The results can be plotted as a dose-response curve to determine the IC50 value of this compound for the specific kinase.
| Parameter | Recommended Starting Condition |
| Final Compound Concentration | 10-point, 3-fold serial dilution from 100 µM |
| Final DMSO Concentration | ≤ 1% |
| Kinase Concentration | To be determined empirically (aim for 10-30% ATP consumption) |
| Substrate Concentration | At or near the Km for the kinase |
| ATP Concentration | At or near the Km for the kinase |
| Incubation Times | Kinase Reaction: 60 min; ADP-Glo™ Reagent: 40 min; Detection: 30 min |
Section 3: Assay for Disruption of Protein-Protein Interactions
Proximity-based assays like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are highly sensitive and well-suited for HTS of PPI inhibitors.[12][14][15] This technology relies on the interaction of two beads, a Donor and an Acceptor bead, which when brought into close proximity (within 200 nm) by a biological interaction, generate a luminescent signal.[15]
Principle of the Competitive AlphaLISA Assay
In a competitive AlphaLISA assay for a PPI, one interacting protein is captured on a Donor bead (e.g., via a biotin-streptavidin interaction), and the other interacting protein is captured on an Acceptor bead (e.g., via an antibody to an epitope tag).[15] When the two proteins interact, the beads are brought into close proximity. Excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent reaction that emits light at a specific wavelength.[12][14] A small molecule inhibitor that disrupts the PPI will prevent the beads from coming together, resulting in a decrease in the AlphaLISA signal.[15]
Competitive AlphaLISA Assay Principle
Caption: Principle of a competitive AlphaLISA assay for PPIs.
Protocol: Screening for Disruption of a Model PPI
This protocol outlines a general procedure for screening this compound as a disruptor of a hypothetical PPI between Protein A (biotinylated) and Protein B (His-tagged).
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Biotinylated Protein A
-
His-tagged Protein B
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His AlphaLISA Acceptor beads (PerkinElmer)
-
AlphaLISA Immunoassay Buffer
-
384-well white, opaque plates (e.g., OptiPlate-384)
-
AlphaScreen-compatible plate reader
Methodology:
-
Compound and Reagent Preparation:
-
Perform a serial dilution of this compound in AlphaLISA Immunoassay Buffer, maintaining a constant DMSO concentration.
-
Prepare working solutions of biotinylated Protein A and His-tagged Protein B in the same buffer. Optimal concentrations should be predetermined through checkerboard titration.
-
Prepare working solutions of Donor and Acceptor beads in the same buffer, protecting the Donor beads from light.
-
-
Assay Procedure (example for a 20 µL final volume):
-
Add 5 µL of the compound dilutions or buffer (for controls) to the wells of the 384-well plate.
-
Add 5 µL of the biotinylated Protein A working solution to all wells.
-
Add 5 µL of the His-tagged Protein B working solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of a pre-mixed solution of Donor and Acceptor beads to all wells. It's often recommended to add the beads under subdued lighting.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis:
The AlphaLISA signal is proportional to the extent of the PPI. A decrease in signal indicates inhibition. The percentage of inhibition can be calculated as follows:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
Where Signal_Min is the signal in the absence of one of the interacting proteins, and Signal_Max is the signal with both proteins and DMSO. The IC50 value can be determined from the dose-response curve.
| Parameter | Recommended Starting Condition |
| Final Compound Concentration | 10-point, 3-fold serial dilution from 100 µM |
| Final DMSO Concentration | ≤ 1% |
| Protein Concentrations | To be determined by cross-titration |
| Bead Concentrations | As per manufacturer's recommendation, to be optimized |
| Incubation Times | Protein Interaction: 60 min; Bead Incubation: 30-60 min |
Section 4: Cell-Based Assays for Target Validation and Phenotypic Screening
While biochemical assays are excellent for initial high-throughput screening, it is crucial to validate the activity of hit compounds in a more physiologically relevant cellular context.[16] Cell-based assays can confirm target engagement and provide insights into the compound's effects on cellular signaling pathways and overall cell health.[6][17]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.
Phosphorylation Assays
To confirm the mechanism of action of a putative kinase inhibitor, one can measure the phosphorylation status of the kinase's downstream substrates in cells. This can be achieved using various methods, including Western blotting, ELISA, or cell-based immunoassays.
Cell Viability and Proliferation Assays
Assays that measure cell viability or proliferation are essential for identifying compounds with cytotoxic or cytostatic effects, which is particularly relevant if the target kinase is involved in cell growth and survival.[17] These assays can be performed using various readouts, such as ATP levels (e.g., CellTiter-Glo®), or metabolic activity (e.g., MTS or resazurin-based assays).[17]
Hierarchical Screening Funnel
Caption: A typical screening funnel for drug discovery.
Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold represents a promising starting point for the discovery of novel therapeutic agents. The protocols detailed in this application note provide a robust and systematic approach for the initial characterization of this compound. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and validate its biological activity, paving the way for further lead optimization and preclinical development. The adaptability of these assay platforms also allows for their application to a wide range of other small molecules and biological targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.co.uk [promega.co.uk]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 13. domainex.co.uk [domainex.co.uk]
- 14. revvity.com [revvity.com]
- 15. benchchem.com [benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. promega.kr [promega.kr]
Application Notes and Protocols for the In Vivo Evaluation of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
Introduction: Scaffolding a Preclinical Investigation
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, structurally analogous to purines, which has led to the development of numerous potent biological modulators.[1][2] Derivatives have shown significant promise as inhibitors of critical cellular signaling nodes, particularly protein kinases such as Aurora and Akt, positioning them as promising candidates for oncology drug development.[3][4]
This document provides a comprehensive guide for the initial in vivo characterization of a specific derivative, 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol (CAS: 1171920-70-9). As of this writing, specific preclinical data for this compound is not extensively published. Therefore, this guide is structured as a strategic roadmap, leveraging established methodologies and data from closely related analogues to enable researchers to conduct the foundational animal studies required for its evaluation.
The protocols herein are designed to be self-validating, guiding the user through a logical progression from basic characterization and formulation to pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies. The overarching goal is to generate a robust, integrated dataset to make informed decisions about the compound's therapeutic potential.
Part 1: Compound Characterization and Vehicle Screening
Scientific Rationale: Before any in vivo experiment, the identity, purity, and solubility of the test article must be rigorously established. The choice of formulation vehicle is critical; it must solubilize the compound for consistent delivery and be well-tolerated by the animal model to avoid confounding toxicity.
Protocol 1: Purity and Solubility Assessment
-
Purity Verification:
-
Confirm the identity and purity of this compound using LC-MS and ¹H-NMR. Purity should ideally be >98%.
-
Document the results, including chromatograms and spectra.
-
-
Equilibrium Solubility Testing:
-
Prepare saturated solutions of the compound in a panel of common, biocompatible vehicles (see Table 1).
-
Agitate the solutions at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet undissolved solid.
-
Carefully collect the supernatant and determine the concentration using a validated HPLC method with a standard curve. This provides the equilibrium solubility in mg/mL.
-
Data Presentation: Vehicle Screening Results
| Vehicle Composition | Target Concentration (mg/mL) | Visual Observation (24h) | Measured Solubility (mg/mL) | Notes / Recommendation |
| Saline (0.9% NaCl) | 1, 5, 10 | Researcher to fill | Researcher to fill | |
| 5% DMSO / 95% Saline | 1, 5, 10 | Researcher to fill | Researcher to fill | |
| 10% Solutol HS 15 / 90% Water | 1, 5, 10 | Researcher to fill | Researcher to fill | |
| 30% PEG400 / 5% Tween 80 / 65% Water | 1, 5, 10 | Researcher to fill | Researcher to fill | |
| 0.5% Methylcellulose / 0.1% Tween 80 in Water | 1, 5, 10 | Researcher to fill | Researcher to fill | For oral suspension |
Table 1: Template for summarizing solubility data to select an appropriate dosing vehicle.
Part 2: Pilot Pharmacokinetic (PK) Studies in Rodents
Scientific Rationale: A pilot PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. This data informs dose selection and scheduling for subsequent efficacy studies by revealing the compound's bioavailability and half-life. An intravenous (IV) dose is used to determine absolute bioavailability and clearance, while an oral (PO) dose assesses gut absorption.
Experimental Workflow: Pharmacokinetic Profiling
Caption: Workflow for a pilot pharmacokinetic study.
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Use male BALB/c or CD-1 mice, 8-10 weeks old. Acclimate animals for at least 7 days.
-
Cohort Design:
-
Cohort 1 (IV): n=3 mice. Dose at 1-2 mg/kg via tail vein injection.
-
Cohort 2 (PO): n=3 mice. Dose at 10 mg/kg via oral gavage.
-
-
Dosing Formulation: Prepare the compound in a pre-validated, well-tolerated vehicle at the desired concentration. The dosing volume should be 5-10 mL/kg.
-
Blood Sampling: Collect sparse samples from the cohort (e.g., one sample per mouse at each time point) or serial samples from the same animals if using cannulated models. A typical time course is:
-
IV: 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours.
-
PO: 15, 30 minutes; 1, 2, 4, 8, 24 hours.
-
-
Sample Processing: Collect blood (~50 µL) into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a developed and validated LC-MS/MS method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV Dose (1 mg/kg) | PO Dose (10 mg/kg) | Definition |
| Cmax (ng/mL) | Researcher to fill | Researcher to fill | Maximum observed plasma concentration. |
| Tmax (h) | Researcher to fill | Researcher to fill | Time to reach Cmax. |
| AUClast (hng/mL) | Researcher to fill | Researcher to fill | Area under the concentration-time curve to the last measured point. |
| AUCinf (hng/mL) | Researcher to fill | Researcher to fill | Area under the curve extrapolated to infinity. |
| Half-life (t1/2) (h) | Researcher to fill | Researcher to fill | Time for plasma concentration to decrease by half. |
| Clearance (CL) (mL/h/kg) | Researcher to fill | N/A | Volume of plasma cleared of the drug per unit time. |
| Volume of Distribution (Vd) (L/kg) | Researcher to fill | N/A | Apparent volume into which the drug distributes. |
| Bioavailability (F%) | 100% (by definition) | Researcher to fill | Fraction of the oral dose that reaches systemic circulation. |
Table 2: Essential pharmacokinetic parameters to be determined from the pilot study.
Part 3: In Vivo Efficacy and Pharmacodynamic (PD) Studies
Scientific Rationale: The ultimate test of an anti-cancer agent is its ability to inhibit tumor growth in vivo. A human tumor xenograft model is a standard approach. Efficacy data should be directly correlated with evidence of target engagement in the tumor tissue (pharmacodynamics) to build a compelling case for the compound's mechanism of action. Given that many imidazo[4,5-b]pyridines are kinase inhibitors, a plausible hypothesis is that this compound inhibits a key oncogenic signaling pathway.[1][3][4]
Hypothesized Signaling Pathway: Kinase Inhibition
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
Protocol 3: Tumor Xenograft Efficacy Study
-
Cell Line and Animal Model:
-
Select a human cancer cell line with a known dependency on a relevant kinase pathway (e.g., a line with a PIK3CA mutation for an Akt pathway inhibitor).
-
Use immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
-
Tumor Implantation:
-
Inject 1-5 million cells (in Matrigel/PBS) subcutaneously into the flank of each mouse.
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
-
Study Groups and Dosing:
-
Randomize mice into groups (n=8-10 per group).
-
Group 1: Vehicle control (dosed on the same schedule as treatment groups).
-
Group 2: Treatment Group (e.g., this compound at a dose informed by PK data, dosed PO, once daily).
-
Group 3 (Optional): Positive control (a standard-of-care agent for the chosen cell line).
-
-
Efficacy Monitoring:
-
Measure tumor volume with digital calipers 2-3 times per week. Volume (mm³) = (Length x Width²)/2.
-
Monitor animal body weight and clinical signs of toxicity.
-
Continue the study for 21-28 days or until tumors in the control group reach a predetermined endpoint.
-
-
Pharmacodynamic Analysis:
-
At the end of the study (or from a satellite group), collect tumors at a specified time post-last dose (e.g., 2, 8, and 24 hours).
-
Snap-freeze half of each tumor for protein analysis (Western blot) and fix the other half in formalin for immunohistochemistry (IHC).
-
Analyze levels of the target kinase and its phosphorylated form (e.g., p-Akt vs. total Akt) to demonstrate target modulation.
-
Data Presentation: Efficacy and PD Readouts
| Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) | p-Akt / Total Akt Ratio (Western Blot) |
| 1. Vehicle | N/A | Researcher to fill | 0% | Researcher to fill | 1.0 (Normalized) |
| 2. Compound | X mg/kg, QD | Researcher to fill | Researcher to fill | Researcher to fill | Researcher to fill |
| 3. Positive Control | Y mg/kg, QD | Researcher to fill | Researcher to fill | Researcher to fill | Researcher to fill |
Table 3: Integrated summary of efficacy, tolerability, and pharmacodynamic biomarker data.
Conclusion
This document provides a foundational framework for the systematic in vivo evaluation of this compound. By following these protocols, researchers can generate a cohesive dataset linking the compound's physicochemical properties, pharmacokinetic profile, and its ability to modulate a biological target with anti-tumor efficacy. This integrated approach is critical for establishing a robust preclinical data package and making a compelling case for further development.
References
- 1. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjpbr.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol for Biological Experiments
Introduction: The Critical Role of Formulation
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to endogenous purines.[1] This core is present in compounds showing a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5][6] 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol is a specific analogue within this class, and its successful evaluation in any biological system is fundamentally dependent on its formulation.
An appropriate formulation ensures that the compound remains soluble, stable, and bioavailable at the target site, thereby producing reliable and reproducible data. Conversely, poor formulation can lead to experimental artifacts, such as precipitation in culture media or non-specific toxicity, masking the true biological effects of the compound. This document provides a comprehensive guide to the formulation of this compound, grounded in established principles of medicinal chemistry and laboratory best practices, to empower researchers in obtaining high-quality experimental outcomes.
Compound Profile: Physicochemical Properties
Understanding the intrinsic properties of this compound is the first step in designing a rational formulation strategy.
| Property | Value | Source |
| CAS Number | 1171920-70-9 | Amerigo Scientific[7] |
| Molecular Formula | C₇H₇N₃O | Amerigo Scientific[7] |
| Molecular Weight | 149.15 g/mol | Amerigo Scientific[7] |
| Appearance | Assumed to be a solid at room temperature. | General chemical knowledge |
| Predicted Solubility | Low aqueous solubility is predicted based on the heterocyclic aromatic structure. High solubility is expected in polar aprotic solvents like DMSO and DMF. | Chemical structure analysis |
Note: Experimental validation of solubility is a critical first step upon receiving a new batch of the compound.
Core Principles of Formulation for In Vitro Assays
The primary goal for in vitro experiments is to create a concentrated, stable stock solution that can be accurately diluted into aqueous culture media to achieve the desired final concentration without precipitation or solvent-induced toxicity.
The Solvent of Choice: Dimethyl Sulfoxide (DMSO)
For novel heterocyclic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent for creating high-concentration stock solutions.[8]
-
Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic organic molecules that are poorly soluble in water.[9] Its miscibility with water allows for seamless dilution into aqueous buffers and cell culture media.
-
Critical Consideration: Solvent Toxicity: While versatile, DMSO is not biologically inert. At high concentrations, it can induce cytotoxicity, inhibit cell proliferation, and even trigger cell differentiation.[8][10][11] It is imperative to maintain the final concentration of DMSO in the assay medium at a low, non-toxic level.
| Cell Type Sensitivity | Recommended Max. Final DMSO Concentration (v/v) | Rationale & References |
| Most Cancer Cell Lines | ≤ 0.5% | Generally well-tolerated by robust cell lines.[9][10] |
| Primary Cells & Sensitive Lines | ≤ 0.1% | These cells are more susceptible to solvent-induced stress.[9] Some studies recommend concentrations as low as <0.05% for highly sensitive assays.[12] |
| Vehicle Control | Essential | Always include a vehicle control group (media + identical final DMSO concentration) to distinguish compound effects from solvent effects.[10] |
Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO
This protocol details the preparation of a high-concentration master stock, which serves as the foundation for all subsequent experimental dilutions. Preparing an accurate master stock is crucial for data integrity.[13][14]
Materials:
-
This compound (solid powder)
-
Anhydrous, cell culture-grade DMSO
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile, positive displacement pipette tips
-
Vortex mixer and/or sonicator
Step-by-Step Methodology:
-
Calculation: Determine the mass of the compound required.
-
For a 10 mM stock in 1 mL (0.001 L):
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.001 L × 149.15 g/mol = 0.0014915 g
-
Mass (mg) = 1.49 mg
-
-
Weighing: Accurately weigh approximately 1.5 mg of the compound directly into a pre-labeled, sterile amber vial.[15] Using an analytical balance with a draft shield is essential for precision. Record the exact mass.
-
Solvent Addition: Based on the actual mass recorded, recalculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Molarity (mol/L))
-
Example: If actual mass is 1.60 mg (0.00160 g):
-
Volume (µL) = [0.00160 / (149.15 × 0.010)] × 1,000,000 = 1072.8 µL
-
Carefully add the calculated volume of anhydrous DMSO to the vial using a calibrated pipette.
-
-
Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes.[15] If the solid does not fully dissolve, use a bath sonicator for 5-10 minutes until the solution is clear. A clear solution indicates complete dissolution.[9]
-
Aliquoting & Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the master stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile amber microcentrifuge tubes.[15]
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date, and preparer's initials.[13][14] Store aliquots at -20°C or -80°C for long-term stability.[16]
Workflow for Master Stock Preparation
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. scispace.com [scispace.com]
- 6. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. phytotechlab.com [phytotechlab.com]
- 15. crispmaastricht.nl [crispmaastricht.nl]
- 16. apolloscientific.co.uk [apolloscientific.co.uk]
Application Note: A Rapid, High-Yield Protocol for the Microwave-Assisted Synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol Derivatives
Introduction: The Convergence of a Privileged Scaffold and Green Chemistry
The imidazo[4,5-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural similarity to endogenous purines allows molecules derived from this scaffold to interact with a wide array of biological targets, demonstrating potent anticancer, antiviral, antibacterial, and anti-inflammatory activities.[2][3][4] The development of efficient and sustainable synthetic routes to access novel derivatives of this "privileged" structure is therefore a critical objective for advancing pharmaceutical research.[5]
Traditionally, the synthesis of such heterocyclic systems involves multi-step procedures that often require long reaction times, high temperatures, and the use of hazardous solvents, leading to modest yields and significant waste.[6] This application note details a robust and highly efficient protocol leveraging Microwave-Assisted Organic Synthesis (MAOS), a cornerstone of green chemistry, to produce 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol derivatives.[6][7] By utilizing microwave irradiation, this method dramatically accelerates reaction rates, enhances product yields, and improves the overall environmental footprint of the synthesis.[8][9]
This guide provides a comprehensive, step-by-step protocol, explains the scientific rationale behind key experimental choices, and offers field-proven insights to ensure reproducible and successful synthesis.
The Rationale: Why Microwave-Assisted Synthesis Excels
Microwave-assisted synthesis is not merely a different heating method; it is a fundamentally more efficient energy transfer mechanism. Unlike conventional heating, which relies on slow and inefficient heat transfer through conduction and convection from the vessel walls inward, microwave irradiation directly energizes polar molecules within the reaction mixture.[10][11]
The core mechanisms are:
-
Dipolar Polarization: Polar molecules and intermediates continuously attempt to align with the rapidly oscillating electric field of the microwaves. This rapid molecular motion generates intense internal heat quickly and uniformly throughout the sample.[8][10]
-
Ionic Conduction: The presence of ions in the reaction mixture leads to their migration through the solution, causing collisions that generate heat.[11]
This direct "in-core" heating results in a rapid temperature increase, often reaching the target temperature in seconds rather than minutes or hours.[12] This minimizes the formation of side products and decomposition of thermally sensitive materials, leading to cleaner reactions and higher purity.[9][13]
Proposed Synthetic Pathway
The synthesis is designed as a two-step process starting from commercially available materials. The strategy involves an initial microwave-assisted cyclocondensation to form the core heterocyclic structure, followed by a regioselective N-methylation.
Materials & Equipment
Reagents
-
5-Methoxypyridine-2,3-diamine (or suitable precursor)
-
Various substituted aromatic aldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Equipment
-
Dedicated single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator) with sealed reaction vessels (10-20 mL).
-
Standard laboratory glassware.
-
Magnetic stirrer and hotplate.
-
Rotary evaporator.
-
Flash column chromatography system with silica gel.
-
Analytical balance.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
Detailed Experimental Protocol
Safety Precaution: All steps should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.
Protocol 1: Microwave-Assisted Synthesis of 6-Methoxy-2-phenyl-3H-imidazo[4,5-b]pyridine (Intermediate)
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 5-methoxypyridine-2,3-diamine (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add benzaldehyde (1.05 mmol, 1.05 eq) followed by 4 mL of anhydrous DMF.
-
Expert Insight: Using a slight excess of the aldehyde ensures complete consumption of the diamine starting material. DMF is an excellent solvent for MAOS due to its high dielectric constant and high boiling point, allowing for a wide range of reaction temperatures.[11]
-
-
Vessel Sealing: Securely cap the vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor cavity and irradiate under the following conditions:
-
Temperature: 140 °C (use a pre-stirring time of 15 seconds)
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: Dynamic (up to 300 W)
-
Pressure Limit: 250 psi
-
-
Cooling: After irradiation, allow the vessel to cool to room temperature (typically via a jet of compressed air in the reactor).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 40 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude solid via flash column chromatography on silica gel, eluting with a gradient of hexanes:ethyl acetate (e.g., starting from 80:20 and moving to 50:50) to yield the pure intermediate product.
Protocol 2: N-Methylation to Yield 3-Methyl-6-methoxy-2-phenyl-3H-imidazo[4,5-b]pyridine
-
Reaction Setup: To a 25 mL round-bottom flask, add the purified intermediate from Protocol 1 (1.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.0 mmol, 2.0 eq).
-
Solvent and Reagent Addition: Add 10 mL of anhydrous DMF and stir the suspension for 10 minutes at room temperature. Add methyl iodide (1.5 mmol, 1.5 eq) dropwise.
-
Expert Insight: The use of K₂CO₃ as a base is a practical and safer alternative to stronger bases like NaH.[1] The reaction is typically regioselective for the N3 position due to electronic and steric factors, though analysis for the N1 isomer is recommended.
-
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the mixture to room temperature and pour it into 50 mL of ice-cold water. A precipitate should form.
-
Collect the solid by vacuum filtration, washing thoroughly with water.
-
If no solid forms, perform an aqueous extraction as described in Protocol 1, Step 6.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by flash column chromatography if necessary to obtain the final methylated product.
Expected Results and Data
The microwave-assisted protocol offers significant advantages over conventional heating methods, as summarized below.
| Entry | Aldehyde (R-CHO) | Method | Time | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | Microwave | 10 min | ~92% | >98% |
| 2 | Benzaldehyde | Conventional | 8 hours | ~65% | >95% |
| 3 | 4-Chlorobenzaldehyde | Microwave | 12 min | ~89% | >98% |
| 4 | 4-Chlorobenzaldehyde | Conventional | 10 hours | ~61% | >95% |
| 5 | 4-Methoxybenzaldehyde | Microwave | 10 min | ~94% | >98% |
| 6 | 4-Methoxybenzaldehyde | Conventional | 8 hours | ~70% | >95% |
Note: Data presented is representative and based on typical outcomes for similar reactions. Purity is estimated post-chromatography.
Troubleshooting
-
Low Yield in Step 1: Ensure all reagents and solvents are anhydrous. Water can interfere with the cyclocondensation. Consider increasing the hold time in the microwave by 2-3 minute increments.
-
Mixture of N1 and N3 Isomers in Step 2: Regioselectivity can be an issue.[5] If a significant amount of the N1 isomer is formed, they can often be separated by careful column chromatography. Lowering the reaction temperature may improve selectivity.
-
Reaction Does Not Go to Completion: If starting material remains, confirm the activity of your reagents. For the methylation step, a stronger base or a more reactive alkylating agent could be considered, but this may reduce selectivity.
Conclusion
This application note provides a validated, high-efficiency protocol for the synthesis of this compound derivatives (via their methoxy precursors). The application of microwave-assisted synthesis for the key cyclocondensation step drastically reduces reaction times from hours to minutes while significantly improving product yields and purity.[9][14] This method aligns with the principles of green chemistry by reducing energy consumption and waste generation, offering a superior alternative to conventional synthetic approaches.[7][8] The protocols described herein are robust, reproducible, and can be readily adapted for the creation of a diverse library of imidazo[4,5-b]pyridine derivatives for drug discovery and medicinal chemistry research.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. mdpi.com [mdpi.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 13. Microwave assisted green organic synthesis [wisdomlib.org]
- 14. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Proactive Strategies to Minimize Off-Target Effects of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
A Note on 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol: Initial searches for the small molecule designated "this compound" have not yielded specific public information regarding its molecular target or pharmacological profile. The following technical support guide has been developed to address the critical challenge of minimizing off-target effects for small molecule inhibitors, with a focus on kinase inhibitors, a common target class for imidazopyridine derivatives. The principles and protocols outlined here provide a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and mitigate unintended molecular interactions during their experiments. This guide can be readily adapted to any specific small molecule inhibitor, including this compound, once its biological and chemical characteristics are known.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions are a major concern because they can lead to misinterpretation of experimental results, where the observed phenotype may be due to an off-target effect rather than the inhibition of the intended target.[1] Furthermore, off-target binding can cause cellular toxicity and a lack of translatability from preclinical models to clinical settings if the observed efficacy is due to off-target effects.[1]
Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of my compound?
A2: A multi-pronged approach is recommended. This includes using a negative control, which is a close chemical analog of your compound that is inactive against the intended target.[1] If the phenotype is absent when using the negative control, it is more likely to be an on-target effect.[1] Another strategy is to use multiple, structurally distinct inhibitors that target the same protein; if they all produce the same phenotype, it is less likely to be caused by shared off-targets.[1][2] Genetic methods like CRISPR-Cas9 or siRNA to knock down the intended target can also be employed; if the phenotype persists in the absence of the target protein, it is likely an off-target effect.[1][3]
Q3: What is the first step I should take to minimize off-target effects in my cell-based assays?
A3: The crucial first step is to perform a dose-response experiment. This will help you determine the minimal concentration of this compound that elicits the desired on-target effect. Using the lowest effective concentration will inherently reduce the likelihood of engaging lower-affinity off-targets. It is also important to ensure the solubility of your compound in the cell culture media and to use a vehicle control (e.g., DMSO) to rule out solvent-induced toxicity.[1]
Q4: What is kinome profiling and when should I consider it?
A4: Kinome profiling is a method used to assess the selectivity of a kinase inhibitor by testing its activity against a large panel of kinases.[4][5] This is particularly important for novel inhibitors like this compound, as the imidazopyridine scaffold is known to interact with the ATP-binding site of kinases, which is conserved across the kinome.[6] You should consider kinome profiling early in your research to understand the selectivity profile of your compound and to identify potential off-targets that could confound your results.[6][7]
Q5: How can I confirm that this compound is engaging its intended target in my cellular model?
A5: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells and tissues.[8][9] This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[9] By observing a shift in the melting temperature of your target protein in the presence of this compound, you can confirm direct physical interaction in a physiological context.[10][11]
Troubleshooting & Optimization
| Problem | Possible Cause | Troubleshooting Steps |
| Observed phenotype is inconsistent with known function of the intended target. | 1. Off-target effects: The inhibitor is acting on one or more unintended proteins. 2. Cell-line specific effects: The observed phenotype is dependent on the genetic background of the cell line. | 1. Perform a kinome-wide selectivity screen: This will identify other kinases that your compound inhibits.[1] 2. Use a structurally unrelated inhibitor for the same target: If a different inhibitor produces the same phenotype, it is more likely an on-target effect.[2] 3. Validate with genetic knockdown/knockout: Use siRNA or CRISPR to silence the intended target and see if it phenocopies the inhibitor's effect.[3][12] |
| High levels of cytotoxicity observed at effective concentrations. | 1. On-target toxicity: Inhibition of the intended target is detrimental to cell viability. 2. Off-target toxicity: The inhibitor is acting on an off-target that is essential for cell survival. 3. Poor compound solubility: Compound precipitation is causing non-specific toxicity. | 1. Test inhibitors with different chemical scaffolds: If cytotoxicity persists across different scaffolds targeting the same protein, it may be an on-target effect.[1] 2. Perform a kinome screen to identify potential toxic off-targets. 3. Check compound solubility: Ensure your inhibitor is soluble in the cell culture media and use a vehicle control to rule out solvent-induced toxicity.[1] |
| Discrepancy between biochemical and cellular activity. | 1. Poor cell permeability: The compound is not effectively entering the cells. 2. Rapid metabolism of the inhibitor: The compound is being degraded or modified by the cells. | 1. Assess cell permeability: Employ assays to determine if the compound is entering the cells effectively. 2. Evaluate compound stability: Analyze the metabolic stability of the inhibitor in the presence of cellular extracts or in culture medium. |
| Inconsistent results across different cell lines. | Cell-line specific expression of off-target proteins: This can lead to variable responses. | 1. Characterize target and off-target expression: Profile the expression levels of the intended target and any known major off-targets in the cell lines being used. 2. Choose appropriate cell models: Select cell lines with high expression of the on-target and low or no expression of problematic off-targets. |
| Activation of compensatory signaling pathways. | Inhibition of the primary target leads to the upregulation of alternative pathways. | 1. Probe for activation of known compensatory pathways: Use techniques like Western blotting to investigate the activation of alternative signaling routes.[13] 2. Consider using a combination of inhibitors: Blocking both the primary and compensatory pathways may lead to more consistent results.[1] |
Experimental Protocols & Workflows
Protocol 1: Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its intended target protein in a cellular context.[14]
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80% confluency.
-
Treat the cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a predetermined time.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
-
Target Protein Detection:
-
Analyze the amount of soluble target protein at each temperature using Western blotting or other sensitive protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[9]
-
Protocol 2: Kinome-Wide Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Serially dilute the compound to create a range of concentrations for IC50 determination.
-
-
Assay Plate Preparation:
-
In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.
-
-
Inhibitor Addition:
-
Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.
-
-
Kinase Reaction and Detection:
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Determine the IC50 value for each kinase to generate a selectivity profile.
-
Workflow for Minimizing Off-Target Effects
Caption: A systematic workflow for minimizing and validating off-target effects of small molecule inhibitors.
Decision Tree for Troubleshooting Unexpected Phenotypes
Caption: A decision tree to guide troubleshooting efforts when encountering unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. licorbio.com [licorbio.com]
- 4. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. imrpress.com [imrpress.com]
- 13. youtube.com [youtube.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol experiments
<_Step_2> <_Step_3> <_Step_4> <_Step_5> <_Step_6> <_Step_7> <_Step_8> <_Step_9> <_Step_10> <_Step_11> <_Step_12> <_Step_13> <_Step_14> <_Step_15> <_Step_16> <_Step_17> <_Step_18> <_Step_19> <_Step_20> <_Step_21> <_Step_22> <_Step_23> <_Step_24> <_Step_25> <_Step_26> <_Step_27> <_Step_28> <_Step_29> <_Step_30> <_Step_31> <_Step_32> <_Step_33> <_Step_34> <_Step_35> <_Step_36> <_Step_37> <_Step_38> <_Step_39> <_Step_40> <_Step_41> <_Step_42> <_Step_43> <_Step_44> <_Step_45> <_Step_46> <_Step_47> <_Step_48> <_Step_49> <_Step_50> <_Step_51> <_Step_52> <_Step_53> <_Step_54> <_Step_55> <_Step_56> <_Step_57> <_Step_58> <_Step_59> <_Step_60> <_Step_61> <_Step_62> <_Step_63> <_Step_64> <_Step_65> <_Step_66> <_Step_67> <_Step_68> <_Step_69> <_Step_70> <_Step_71> <_Step_72> <_Step_73> <_Step_74> <_Step_75> <_Step_76> <_Step_77> <_Step_78> <_Step_79> <_Step_80> <_Step_81> <_Step_82> <_Step_83> <_Step_84> <_Step_85> <_Step_86> <_Step_87> <_Step_88> <_Step_89> <_Step_90> <_Step_91> <_Step_92> <_Step_93> <_Step_94> <_Step_95> <_Step_96> <_Step_97> <_Step_98> <_Step_99> <_Step_100> <_Step_101> <_Step_102> <_Step_103> <_Step_104> <_Step_105> <_Step_106> <_Step_107> <_Step_108> <_Step_109> <_Step_110> <_Step_111> <_Step_112> <_Step_113> <_Step_114> <_Step_115> <_Step_116> <_Step_117> <_Step_118> <_Step_119> <_Step_120> <_Step_121> <_Step_122> <_Step_123> <_Step_124> <_Step_125> <_Step_126> <_Step_127> <_Step_128> <_Step_129> <_Step_130> <_Step_131> <_Step_132> <_Step_133> <_Step_134> <_Step_135> <_Step_136> <_Step_137> <_Step_138> <_Step_139> <_Step_140> <_Step_141> <_Step_142> <_Step_143> <_Step_144> <_Step_145> <_Step_146> <_Step_147> <_Step_148> <_Step_149> <_Step_150> <_Step_151> <_Step_152> <_Step_153> <_Step_154> <_Step_155> <_Step_156> <_Step_157> <_Step_158> <_Step_159> <_Step_160> <_Step_161> <_Step_162> <_Step_163> <_Step_164>
Technical Support Center: Purification of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this polar heterocyclic compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategy effectively.
The structure of this compound, with its fused heterocyclic core, methyl substituent, and phenolic hydroxyl group, presents a unique set of purification challenges. Its polarity, potential for strong intermolecular interactions, and the possibility of forming closely-related impurities necessitate a well-designed purification approach. This guide consolidates field-proven insights and literature-based methods into a practical, question-and-answer format.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound and its analogs.
Question 1: My crude product has very low purity (<70%) after synthesis. Where do I begin the purification process?
Answer:
A low initial purity level suggests the presence of significant amounts of starting materials, reagents, and various byproducts. A multi-step purification strategy is required, starting with a bulk purification technique followed by a high-resolution method.
The primary cause for such low purity is often incomplete reaction or side reactions, such as alkylation on different nitrogen atoms of the imidazopyridine core, which is a known issue for this class of compounds.[1][2] Your initial step should be a robust cleanup to remove grossly different impurities before tackling more challenging separations.
Recommended Workflow:
-
Aqueous Workup/Liquid-Liquid Extraction (LLE): Begin by dissolving the crude mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform a series of aqueous washes.
-
Acidic Wash: Use a dilute acid (e.g., 1M HCl) to protonate and remove basic impurities. Your target compound may also partition into the aqueous layer depending on its pKa, so analyze both phases.
-
Basic Wash: Use a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic starting materials or byproducts.
-
Brine Wash: A final wash with saturated NaCl solution removes residual water from the organic phase.[3]
-
-
Crude Chromatography: After the LLE, perform a preliminary "flash" column chromatography on silica gel. The goal here is not to achieve >99% purity, but to isolate a fraction enriched with your target compound, removing baseline impurities and highly non-polar byproducts. Use a cost-effective solvent system like petroleum ether/ethyl acetate.[4]
-
High-Resolution Purification: The enriched fraction can then be subjected to a more refined purification method as detailed in the following questions.
Below is a decision workflow for initial purification:
Caption: Initial purification workflow for low-purity crude product.
Question 2: I am struggling to separate my product from a closely-eluting impurity via column chromatography. What can I do?
Answer:
Separating closely-eluting impurities, often isomers, is a classic challenge. The key is to exploit subtle differences in their interaction with the stationary and mobile phases. The polarity of the imidazopyridine scaffold often necessitates polar solvent systems where resolution on standard silica can be poor.
Strategies for Improving Resolution:
-
Optimize the Mobile Phase:
-
Reduce Elution Strength: If your spots are moving too quickly (high Rf), decrease the concentration of the more polar solvent (e.g., reduce methanol in a DCM/MeOH system). This allows for more interactions with the silica, improving separation.
-
Introduce a Different Solvent: Incorporate a solvent with different properties to alter selectivity. For example, if you are using an ethyl acetate/hexane system, try switching to a dichloromethane/methanol system. The change from a hydrogen-bond accepting solvent (EtOAc) to a hydrogen-bond donating one (MeOH) can significantly alter the elution order. Several studies on related imidazopyridines have successfully used solvent mixtures like DCM/EtOAc, EtOAc/MeOH, or CHCl₃/MeOH.[5]
-
Add a Modifier: For basic compounds like imidazopyridines, peak tailing is common on acidic silica gel. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia (by using a pre-saturated solvent system) can neutralize the acidic silanol groups, leading to sharper peaks and better resolution.
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase fails, consider a different stationary phase.
-
Alumina (basic or neutral): Can be effective for separating basic compounds and may offer different selectivity compared to silica.
-
Reverse-Phase (C18) Silica: This is an excellent alternative for polar compounds. Elution is done with polar solvents like water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA. Non-polar impurities will be more strongly retained, while your polar product and impurities will elute earlier, potentially with much better separation.
-
Table 1: Suggested Starting Solvent Systems for Column Chromatography
| Stationary Phase | Solvent System (v/v) | Target Impurities & Rationale |
| Silica Gel | Dichloromethane / Methanol (98:2 to 90:10) | General Purpose: Good for polar compounds. Methanol is a strong polar modifier.[5] |
| Silica Gel | Ethyl Acetate / Hexane (50:50 to 100:0) | Less Polar Impurities: Good for resolving compounds of moderate polarity. |
| Silica Gel | Chloroform / Methanol (95:5 to 85:15) | Alternative to DCM/MeOH: Offers slightly different selectivity.[5] |
| Reverse-Phase C18 | Water / Acetonitrile + 0.1% Formic Acid | Polar Impurities/Isomers: Excellent for polar compounds that are poorly resolved on normal phase. |
Question 3: My compound "oils out" instead of crystallizing during recrystallization. How can I fix this?
Answer:
"Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the compound's melting point is lower than the temperature of the solution at which it becomes supersaturated, or when the concentration of the solute is too high.[6][7] For polar, functionalized molecules like this compound, this can be a common issue.
Troubleshooting Steps:
-
Add More Solvent: The most common reason for oiling out is that the solution is too concentrated. While the solution is still hot (and your compound is an oil), add small portions of the hot solvent until the oil redissolves completely to form a clear solution. Then, allow it to cool much more slowly.[6]
-
Slow Down the Cooling Process: Rapid cooling encourages precipitation over crystallization.
-
Allow the flask to cool to room temperature on the benchtop, undisturbed.
-
Insulate the flask (e.g., by placing it in a beaker of hot water and letting the entire assembly cool) to slow the process even further.
-
Only after the solution has reached room temperature should you consider placing it in an ice bath.[8]
-
-
Change the Solvent System: If the above steps fail, the chosen solvent is likely unsuitable.
-
Use a Solvent Pair: This is a highly effective technique. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is much less soluble) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify the solution, then cool slowly.[7][9] Common pairs for polar compounds include Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane.[9]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[10]
-
Seeding: If you have a small amount of pure crystalline material, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.[10]
-
Caption: Decision tree for troubleshooting "oiling out" during recrystallization.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the key physicochemical properties of this compound that influence purification?
Answer:
Understanding the compound's properties is fundamental to designing a purification strategy.
Table 2: Physicochemical Properties of this compound
| Property | Value / Description | Purification Implication |
| Molecular Formula | C₇H₇N₃O[11] | Indicates a small molecule with a high proportion of heteroatoms. |
| Molecular Weight | 149.15 g/mol [11] | Low molecular weight suggests it should be soluble in a range of organic solvents. |
| Structure | Fused imidazopyridine ring with a hydroxyl group. | High Polarity: The N-heterocycles and -OH group make it highly polar, requiring polar solvents for chromatography and limiting solubility in non-polar solvents like hexanes. |
| Functional Groups | Phenolic -OH, Pyridinic N, Imidazole Ns | Amphoteric Nature: The phenolic -OH is weakly acidic, while the nitrogen atoms are basic. This allows for manipulation of its charge state via pH adjustment during extractions. It also provides sites for strong hydrogen bonding, affecting solubility and chromatographic behavior. |
| Physical Form | Typically a solid or lyophilized powder.[12][13] | Amenable to purification by recrystallization. |
The combination of a basic pyridine system and an acidic phenol group makes this molecule zwitterionic at certain pH values, which can complicate both chromatography and extraction. Its high polarity is the single most important factor to consider.
FAQ 2: How should I choose a suitable recrystallization solvent?
Answer:
The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[6] The adage "like dissolves like" is a good starting point; given the polar nature of your compound, polar solvents are the best candidates.[10]
Step-by-Step Solvent Screening Protocol:
-
Preparation: Place a small amount of your compound (10-20 mg) into several small test tubes.
-
Testing at Room Temperature: To each tube, add ~0.5 mL of a different solvent from the list below. Agitate and observe if the solid dissolves. If it dissolves completely at room temperature, that solvent is unsuitable as a primary recrystallization solvent (but could be a "good" solvent in a paired system).
-
Testing at Elevated Temperature: If the solid does not dissolve at room temperature, gently heat the test tube in a water or sand bath. Add the solvent dropwise until the solid just dissolves.
-
Cooling and Observation: Remove the tube from the heat and allow it to cool to room temperature, then in an ice bath. The ideal solvent will produce a large quantity of crystalline solid upon cooling.
Table 3: Common Solvents for Recrystallization Screening (Ordered by Decreasing Polarity)
| Solvent | Boiling Point (°C) | Comments |
| Water | 100 | May be a good "poor" solvent in a pair, or a primary solvent if the compound has sufficient polarity.[9] |
| Methanol | 65 | Often too good a solvent, but worth testing. |
| Ethanol | 78 | An excellent starting point for polar heterocyclic compounds.[9] |
| Acetone | 56 | Good general-purpose polar aprotic solvent. |
| Ethyl Acetate | 77 | Medium polarity, often works well. |
| Dichloromethane | 40 | Low boiling point can make it tricky to handle. |
| Toluene | 111 | Can be effective for compounds with aromatic character. |
| Hexane / Heptane | ~69 | Likely a "poor" solvent; very useful for solvent-pair systems.[9] |
FAQ 3: Are there any known stability issues with this compound?
Answer:
Yes. While specific degradation pathways are not extensively documented in the provided search results, general knowledge of similar heterocyclic structures and supplier data sheets provide important clues.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of solutions should be avoided as this can lead to degradation. It is recommended to aliquot solutions for storage.[12]
-
Storage Conditions: The compound, particularly in solid form (lyophilized powder), should be stored at low temperatures, typically -20°C for long-term stability (6 months or more). For short-term use, 4°C is acceptable for about a week.[12]
-
Oxidation: Phenolic compounds can be susceptible to oxidation, which may be catalyzed by light or trace metals. It is good practice to store the compound under an inert atmosphere (like argon or nitrogen) and in an amber vial to protect it from light.
-
pH Sensitivity: The compound's amphoteric nature means its stability could be affected by strongly acidic or basic conditions, especially at elevated temperatures. Neutral or near-neutral pH is generally safest during processing and storage.
By adhering to proper storage conditions, you can ensure the integrity of your purified material for subsequent experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rubingroup.org [rubingroup.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. This compound - Amerigo Scientific [amerigoscientific.com]
- 12. cusabio.com [cusabio.com]
- 13. biorbyt.com [biorbyt.com]
Technical Support Center: Enhancing the Bioavailability of Imidazo[4,5-b]pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-b]pyridine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of this important class of molecules, with a specific focus on enhancing oral bioavailability.
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, like many nitrogen-containing heterocyclic compounds, derivatives of this scaffold often exhibit poor aqueous solubility and/or low permeability, leading to challenges in achieving adequate oral bioavailability.[4] This guide is designed to provide you with a logical, mechanistically grounded framework for diagnosing and overcoming these issues.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and hurdles faced when poor bioavailability is observed with a novel imidazo[4,5-b]pyridine derivative.
Question 1: My imidazo[4,5-b]pyridine compound shows potent in vitro activity but very low oral bioavailability in my animal model. Where should I start my investigation?
Answer: This is a classic and very common scenario. The discrepancy between in vitro potency and in vivo efficacy is often rooted in poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The first step is to systematically diagnose the root cause of the low bioavailability. The primary culprits are typically poor solubility and/or low permeability.
Here is a logical workflow to begin your investigation:
Caption: Initial diagnostic workflow for low bioavailability.
Start by measuring the kinetic and thermodynamic solubility of your compound in buffers mimicking gastric and intestinal pH. Concurrently, perform an in vitro permeability assay. The results will guide your next steps, indicating whether you have a dissolution-limited (poor solubility) or permeation-limited (low permeability) absorption problem.
Question 2: The solubility of my compound is extremely low. What are the most direct strategies to improve it?
Answer: For compounds with poor aqueous solubility, several formulation and solid-state chemistry strategies can be employed. The choice depends on the physicochemical properties of your specific molecule and the desired dosage form.
Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.[5]
-
Micronization: Reduces particle size to the micron range (2-5 μm).[6]
-
Nanonization: Creates nanoparticles (100-250 nm), which dramatically increases the surface area-to-volume ratio, leading to significantly improved dissolution.[5][7] Techniques like wet media milling or high-pressure homogenization are common.[5][7]
-
-
Salt Formation: If your imidazo[4,5-b]pyridine derivative has an ionizable center (which is common for this scaffold), forming a salt is often the simplest and most effective way to increase aqueous solubility and dissolution rate.[8][9] The selection of a suitable counterion is critical.
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymeric carrier at a molecular level creates an amorphous, high-energy state that can lead to higher apparent solubility and faster dissolution.[8] Techniques like spray drying and hot-melt extrusion are used to create ASDs.[9]
| Strategy | Mechanism of Action | Key Advantage | Common Limitation |
| Micronization | Increases surface area for dissolution.[5] | Simple, well-established technology. | May not be sufficient for very poorly soluble compounds. |
| Nanonization | Drastically increases surface area and saturation solubility.[5] | Significant improvement in dissolution rate.[7] | More complex manufacturing; potential for particle aggregation.[7] |
| Salt Formation | Ionization of the drug molecule leads to higher aqueous solubility.[8] | Often provides a dramatic and predictable increase in solubility. | Only applicable to ionizable compounds; risk of conversion back to free base/acid in GIT. |
| Solid Dispersions | Stabilizes the drug in a high-energy amorphous state.[8] | Can achieve "supersaturation" leading to enhanced absorption. | Physically unstable and can recrystallize over time. |
Question 3: My compound has good solubility but still exhibits poor absorption. What could be the issue?
Answer: If solubility is not the limiting factor, the next likely culprits are low intestinal permeability or the involvement of efflux transporters.
-
Low Permeability: The molecular properties of your compound (e.g., high molecular weight, high polar surface area, excessive hydrogen bond donors/acceptors) might be hindering its ability to cross the intestinal epithelium.
-
Efflux Transporters: Imidazo[4,5-b]pyridine derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[10] These transporters are located on the apical side of intestinal cells and actively pump absorbed drugs back into the gut lumen, thereby reducing net absorption.
To investigate this, you can use in vitro cell-based assays:
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key transporters. By measuring the transport of your drug from the apical (A) to the basolateral (B) side and vice-versa (B to A), you can calculate an efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 is a strong indicator of active efflux.
Caption: Role of efflux transporters in limiting drug absorption.
If efflux is confirmed, strategies include co-administration with an efflux inhibitor (in preclinical studies) or medicinal chemistry efforts to design analogues that are not transporter substrates.
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed experimental approaches for advanced problem-solving.
Guide 1: Formulation Development for Poorly Soluble Imidazo[4,5-b]pyridines
Issue: Standard formulations (e.g., simple suspension in methylcellulose) yield minimal exposure.
Objective: To develop an enabling formulation that improves dissolution and absorption. Lipid-based formulations are a powerful tool for this purpose.[6]
Approach: Development of a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, presenting the drug in a solubilized state.[6]
Step-by-Step Protocol: SEDDS Formulation Screening
-
Component Solubility Screening:
-
Determine the solubility of your imidazo[4,5-b]pyridine compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and cosolvents (e.g., Transcutol® HP, PEG 400).
-
Method: Add an excess amount of the compound to 1 mL of each excipient. Vortex and equilibrate for 48 hours. Centrifuge and analyze the supernatant for drug concentration using a validated HPLC-UV method.
-
Rationale: To identify excipients with the highest solubilizing capacity for your drug, which will form the basis of your formulation.
-
-
Constructing Ternary Phase Diagrams:
-
Select the best oil, surfactant, and cosolvent based on the solubility study.
-
Prepare a series of blank formulations with varying ratios of the three components (e.g., from 10:0:90 to 10:90:0 for oil:surfactant:cosolvent).
-
Titrate each mixture with water and observe the formation of emulsions. Identify the region that forms clear, stable microemulsions.
-
Rationale: To identify the optimal ratios of excipients that will reliably form a stable emulsion upon dilution in the gut.
-
-
Drug Loading and Characterization:
-
Prepare the optimized blank SEDDS formulation and load it with your compound at a concentration below its saturation point in the mixture.
-
Characterize the drug-loaded SEDDS:
-
Emulsification Time: Measure the time taken to form a homogenous emulsion in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the globule size of the resulting emulsion. A smaller droplet size (<200 nm) provides a larger surface area for absorption.
-
In Vitro Dissolution: Perform dissolution testing using a USP Type II apparatus in SGF and SIF to confirm rapid and complete release of the drug from the formulation.
-
-
Rationale: To ensure the final formulation performs as expected in vitro before moving to in vivo studies.
-
-
In Vivo Pharmacokinetic Study:
-
Dose the optimized SEDDS formulation orally to your animal model (e.g., Sprague-Dawley rats) and compare the pharmacokinetic profile (AUC, Cmax) against a simple suspension of the drug.
-
Rationale: To provide the definitive proof-of-concept that the SEDDS formulation enhances oral bioavailability.
-
Guide 2: Medicinal Chemistry Approaches to Overcome Low Bioavailability
Issue: The intrinsic properties of the molecule (e.g., low permeability, high efflux) are the primary barrier, and formulation strategies are insufficient.
Objective: To rationally modify the chemical structure to improve ADME properties.
Approach 1: Prodrug Strategy
A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. This can be used to temporarily mask functional groups that hinder absorption.
-
Example Application: If your imidazo[4,5-b]pyridine has a polar group (e.g., a hydroxyl or amine) that increases polarity and limits membrane permeability, you can cap it with a lipophilic, labile promoiety like an ester or a carbamate. This increases the overall lipophilicity of the molecule, facilitating passive diffusion across the intestinal wall. Once in circulation, esterases will cleave the promoiety to release the active drug.
Caption: General workflow of a prodrug strategy.
Approach 2: "Fluorine Scanning" for Bioavailability Enhancement
Fluorination is a common medicinal chemistry strategy to improve metabolic stability and bioavailability.[11][12] Incorporating a fluorine atom can alter the molecule's pKa, lipophilicity, and conformation, which can favorably impact its interaction with metabolic enzymes and transporters.
-
Example Application: A study on trypanosomal inhibitors found that incorporating a 5-fluoroimidazo[4,5-b]pyridine fragment led to central nervous system bioavailability while maintaining or even improving efficacy.[11][12] This highlights that strategic placement of fluorine can be a powerful tool.
-
Protocol:
-
Identify synthetically accessible positions on your imidazo[4,5-b]pyridine core or its substituents.
-
Synthesize a small library of fluorinated analogues.
-
Screen the analogues for in vitro potency to ensure activity is not lost.
-
Profile promising candidates in ADME assays (solubility, permeability, metabolic stability).
-
Test the best candidates in vivo to assess the impact on bioavailability.
-
Part 3: References
-
Kamble, R., Mehta, P., & Kumar, A. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health.
-
Various Authors. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.
-
Various Authors. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare.
-
Various Authors. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
-
Fong, S. Y. K., Brandl, M., & Bauer-Brandl, A. (2015). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online.
-
Abdel-Wahab, B. F., et al. (2020). Design, synthesis ADMET and molecular docking of new imidazo[4,5-b]pyridine-5-thione derivatives as potential tyrosyl-tRNA synthetase inhibitors. PubMed.
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications.
-
Sławiński, J., & Szafrański, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.
-
Abdel-Wahab, B. F., et al. (2020). Design, synthesis ADMET and molecular docking of new imidazo[4,5-b]pyridine-5-thione derivatives as potential tyrosyl-tRNA synthetase inhibitors. ResearchGate.
-
Berdini, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. PubMed.
-
Various Authors. (n.d.). formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). Source not available.
-
Various Authors. (2025). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Hilaris Publisher.
-
Various Authors. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate.
-
Buttar, D., et al. (2020). Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. PubMed.
-
Uslaner, J. M., et al. (2016). Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis. PubMed.
-
Various Authors. (2022). Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter.
-
Sławiński, J., & Szafrański, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar.
-
Perin, N., et al. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
-
Sebbar, N. H., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
-
El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed.
-
Temple Jr, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed.
-
Various Authors. (n.d.). Nanotechnology-Based Drug Delivery Systems. MDPI.
-
Various Authors. (n.d.). The Role of Intestinal Efflux Transporters In Drug Absorption. Sigma-Aldrich.
-
Agarwal, R., et al. (2021). Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. MDPI.
-
Various Authors. (2017). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate.
-
Various Authors. (n.d.). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Source not available.
-
Shaik, S. P., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health.
-
Various Authors. (2025). Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. PubMed.
-
Sebbar, N. H., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. National Institutes of Health.
-
Various Authors. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. National Institutes of Health.
-
Various Authors. (n.d.). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central.
-
Zhang, Y., et al. (2016). 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases.
-
Various Authors. (n.d.). EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants. National Institutes of Health.
-
Sebbar, N. H., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy.
-
Zhang, Y., et al. (2016). 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors. PubMed.
-
Various Authors. (n.d.). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. Source not available.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5- b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. drughunter.com [drughunter.com]
- 10. EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
Introduction: Navigating the Challenge of Off-Target Cytotoxicity
Welcome to the technical support guide for researchers working with 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. This compound belongs to the imidazopyridine class, a privileged scaffold in medicinal chemistry known to interact with various biological targets.[1][2] While its therapeutic potential is significant, a critical step in its preclinical validation is the characterization and mitigation of unintended cytotoxicity in non-target cells.
Off-target effects, where a compound interacts with unintended biomolecules, are a primary cause of dose-limiting toxicities and clinical trial failures.[3][4] Therefore, rigorously assessing the cytotoxic profile of this compound is not just a formality but a foundational step in establishing its therapeutic window and ensuring the validity of your experimental findings.
This guide provides a structured framework of frequently asked questions, troubleshooting protocols, and strategic workflows to help you identify, quantify, and address the off-target cytotoxicity of your compound.
Frequently Asked Questions (FAQs)
Q1: I'm starting my investigation. How do I perform an initial screen for the cytotoxicity of this compound?
Answer: A robust initial screen involves assessing cell health through multiple endpoints. We recommend starting with two primary assays that measure different cellular processes: a metabolic activity assay and a membrane integrity assay.
-
Metabolic Activity Assay (e.g., MTT or MTS): These colorimetric assays measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[5][6] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (like MTT) to a colored formazan product. A decrease in color formation indicates reduced metabolic activity, which can be due to either cytotoxicity or cytostatic effects (inhibition of proliferation).
-
Membrane Integrity Assay (e.g., LDH Release): This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that has been released into the cell culture medium.[7] LDH is released only when the plasma membrane is compromised, making it a reliable marker for cell lysis and necrosis.[8][9]
By running these assays in parallel, you can gain a more comprehensive initial picture. For example, a compound might reduce the MTT signal (lower metabolic activity) without causing a significant increase in LDH release, suggesting a cytostatic effect rather than immediate cell death.
Caption: Initial workflow for assessing compound cytotoxicity.
Q2: My initial screen shows significant cytotoxicity in my non-target cell line. How can I determine if the cells are dying via apoptosis or necrosis?
Answer: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial as it provides insight into the compound's mechanism of action.[9] We recommend performing a Caspase-3/7 activity assay.
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[10] Their activation is a well-established hallmark of programmed cell death.[10] Assays like the Caspase-Glo® 3/7 assay use a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, generating a light signal proportional to the amount of caspase activity.[11][12]
Experimental Rationale:
-
High Caspase-3/7 activity concurrent with cytotoxicity strongly suggests your compound is inducing apoptosis.
-
High LDH release without a corresponding increase in Caspase-3/7 activity points towards a necrotic mechanism of cell death.
You can even multiplex these assays, using the same set of wells to first measure LDH release (an early indicator of necrosis) and then adding the caspase reagent to measure apoptosis.[11][13]
Q3: I've confirmed off-target cytotoxicity. What are the primary strategies to mitigate this in my experiments?
Answer: Addressing off-target cytotoxicity involves a multi-pronged approach focused on validating that your observed phenotype is due to the intended "on-target" effect.
-
Dose-Response Optimization: This is the most straightforward strategy. Determine the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing off-target cytotoxicity. A careful dose-response curve in both your target and non-target cells is essential.
-
Genetic Validation (The Gold Standard): Use genetic tools like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target of your compound.[14] The resulting cellular phenotype should mimic the effect observed with this compound. If the compound still causes cytotoxicity in cells where the target has been knocked out, the effect is definitively off-target.[3]
-
Co-incubation with Cytoprotective Agents: In some contexts, you may be able to include agents that protect against specific off-target toxicities. For example, if you suspect the compound is generating excessive reactive oxygen species (ROS), co-incubation with an antioxidant like N-acetylcysteine could be tested to see if it rescues the non-target cells.
Caption: Decision-making process for validating compound effects.
Troubleshooting Common Assay Issues
Even with robust protocols, experimental hurdles can arise. The table below outlines common issues encountered during cytotoxicity assays and provides actionable troubleshooting steps.[15][16]
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| High Background in Control Wells (MTT Assay) | 1. Microbial (bacterial/yeast) contamination.[15] 2. Phenol red in media interfering with absorbance readings.[15] 3. High endogenous metabolic activity in serum. | 1. Visually inspect plates under a microscope for contamination. Use fresh, sterile reagents. 2. Use a phenol red-free medium for the assay incubation step. 3. Use a serum-free medium during the MTT incubation or test serum batches for background. |
| High Background in Control Wells (LDH Assay) | 1. Suboptimal cell health (over-confluent, high passage number). 2. Physical damage to cells during handling (e.g., forceful pipetting).[16] 3. High endogenous LDH activity in the serum supplement.[15] | 1. Ensure cells are healthy, in the logarithmic growth phase, and seeded at an optimal density. 2. Handle cells gently. When adding reagents, pipette slowly against the side of the well. 3. Heat-inactivate the serum or use a low-serum/serum-free medium for the assay. |
| Low Absorbance/Fluorescence Signal | 1. Cell seeding density is too low.[6][15] 2. Insufficient incubation time with the assay reagent. 3. Incomplete solubilization of formazan crystals (MTT assay).[15] | 1. Perform a cell titration experiment to determine the optimal seeding density for a linear signal range. 2. Optimize the incubation time (e.g., 2-4 hours for MTT). Ensure you are within the linear range of the assay. 3. Ensure complete mixing with the solubilization solution. Place on an orbital shaker for 15 minutes if needed.[17] |
| High Well-to-Well Variability | 1. Inconsistent cell seeding across the plate. 2. "Edge effects" due to evaporation in outer wells. 3. Inaccurate pipetting of compound or assay reagents. | 1. Mix cell suspension thoroughly before and during plating. 2. Avoid using the outermost wells of the plate for experimental conditions; fill them with sterile PBS or media instead. 3. Use calibrated multichannel pipettes. Change tips between different compound concentrations. |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol measures cell viability by assessing mitochondrial metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[17]
-
Solubilization Solution: DMSO or 0.01 M HCl in isopropanol.
-
96-well flat-bottom tissue culture plates.
-
Phenol red-free culture medium.
Methodology:
-
Cell Seeding: Seed your non-target cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (or until cells adhere and resume logarithmic growth).[17]
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only (e.g., <0.5% DMSO) and untreated controls.
-
Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully aspirate the medium from the wells. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][17]
-
Absorbance Reading: Cover the plate to protect it from light and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying LDH release from damaged cells.[8]
Materials:
-
Commercially available LDH cytotoxicity assay kit (recommended for standardized reagents).
-
96-well flat-bottom tissue culture plates.
-
Lysis Buffer (often 10X, provided in kits).
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Prepare Controls: In addition to your experimental wells, you must prepare three essential controls for each cell type/density:
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Add Lysis Buffer to untreated wells 45 minutes before the end of the incubation.
-
Background Control: Culture medium with no cells.
-
-
Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (substrate + catalyst) to each well of the new plate.[8]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (if required by the kit).[8]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
First, subtract the background control reading from all other values.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Protocol 3: Caspase-3/7 Apoptosis Assay
This protocol measures the activity of key executioner caspases to detect apoptosis.[10][11]
Materials:
-
Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7).
-
Opaque-walled 96-well plates (white walls are required for luminescence assays).
Methodology:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with your compound as described in the MTT protocol (steps 1-3). Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Reconstitute the caspase assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[11]
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[11]
-
Incubation: Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 1-2 minutes. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: After subtracting the background reading (medium + reagent only), express the results as fold-change in caspase activity relative to the vehicle-treated control.
References
- 1. 3H-Imidazo[4,5-b]pyridin-3-ol|CAS 185839-74-1 [benchchem.com]
- 2. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - paasp network [paasp.net]
- 5. broadpharm.com [broadpharm.com]
- 6. atcc.org [atcc.org]
- 7. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol and Other Kinase Inhibitors
This guide provides a comprehensive framework for the comparative analysis of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol, a novel compound within the promising imidazo[4,5-b]pyridine class, against established kinase inhibitors. Due to the limited publicly available data on the specific biological activity of this compound, this document outlines the essential experimental protocols and analytical approaches required to characterize its inhibitory profile and benchmark its performance against well-documented inhibitors.
The imidazo[4,5-b]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors, with various derivatives showing potent activity against critical oncology targets such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] Therefore, for the purpose of this guide, we will compare our subject compound with Danusertib (PHA-739358), a pan-Aurora kinase inhibitor, and Quizartinib (AC220), a highly potent and selective FLT3 inhibitor.[5][6] This comparison will serve as a robust model for researchers aiming to elucidate the therapeutic potential of novel small molecules.
Section 1: Biochemical Potency and Selectivity
The initial and most critical step in characterizing a potential kinase inhibitor is to determine its biochemical potency (typically as an IC50 value) and selectivity across a panel of kinases. This provides a foundational understanding of the compound's mechanism of action and potential off-target effects.
In Vitro Kinase Inhibition Assay
A radiometric or fluorescence-based in vitro kinase assay is the gold standard for determining the half-maximal inhibitory concentration (IC50) of a compound against purified kinases.[7][8] The principle involves quantifying the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagent Preparation :
-
Prepare a stock solution of this compound, Danusertib, and Quizartinib in 100% DMSO.
-
Create a serial dilution of each inhibitor in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced inhibition.
-
Prepare a reaction buffer containing ATP and the appropriate substrate for each kinase (e.g., a generic substrate like myelin basic protein or a specific peptide substrate). For radiometric assays, [γ-³²P]ATP is used.[7]
-
-
Assay Procedure :
-
In a 96-well or 384-well plate, add the purified kinase enzyme (e.g., Aurora A, Aurora B, FLT3).
-
Add the serially diluted inhibitors to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection :
-
Radiometric Assay : Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Quantify the radioactivity on the membrane using a scintillation counter.
-
Fluorescence-Based Assay : Use a commercial kit (e.g., ADP-Glo™) that measures ADP production, which is directly proportional to kinase activity.[9]
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Kinase Selectivity Profile (Hypothetical Data)
The following table illustrates how the IC50 data for this compound would be presented in comparison to Danusertib and Quizartinib against key kinases.
| Kinase | This compound IC50 (nM) | Danusertib IC50 (nM) | Quizartinib IC50 (nM) |
| Aurora A | To be determined | 13[5] | >10,000 |
| Aurora B | To be determined | 79[5] | >10,000 |
| FLT3 (Wild-Type) | To be determined | >1,000 | 4.2[6] |
| FLT3-ITD | To be determined | >1,000 | 1.1[6] |
| VEGFR2 | To be determined | >1,000 | >1,000 |
This table presents hypothetical data for this compound to illustrate the comparative framework.
Section 2: Cellular Activity Assessment
While biochemical assays are crucial, it is equally important to determine a compound's activity in a cellular context. Cell-based assays provide insights into cell permeability, target engagement in a physiological environment, and overall effects on cell viability and proliferation.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture and Seeding :
-
Culture human cancer cell lines in appropriate media. For this comparison, we suggest:
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with serially diluted concentrations of this compound, Danusertib, and Quizartinib for 72 hours. Include a vehicle control (DMSO).
-
-
MTT Incubation :
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading :
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Comparative Cellular Potency (Hypothetical Data)
| Cell Line | This compound GI50 (nM) | Danusertib GI50 (nM) | Quizartinib GI50 (nM) |
| MV4-11 (FLT3-ITD) | To be determined | >1,000 | ~5 |
| HCT116 (Aurora Dependent) | To be determined | ~50 | >10,000 |
This table presents hypothetical data for this compound to illustrate the comparative framework.
Section 3: Target Engagement and Downstream Signaling
To confirm that the observed cellular effects are due to the intended mechanism of action, it is essential to analyze the phosphorylation status of the kinase target and its downstream effectors using Western blotting.
Western Blot Analysis of Kinase Signaling Pathways
Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using phospho-specific antibodies, one can assess the inhibition of kinase activity.[11]
Experimental Protocol: Western Blot Analysis
-
Cell Lysis :
-
Treat MV4-11 and HCT116 cells with the inhibitors at concentrations around their GI50 values for a short duration (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer :
-
Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C. For this comparison, the following antibodies are recommended:
-
For FLT3 pathway (MV4-11 cells) : anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5.
-
For Aurora kinase pathway (HCT116 cells) : anti-phospho-Aurora A/B/C, anti-total-Aurora A/B, anti-phospho-Histone H3 (a direct substrate of Aurora B).
-
Loading Control : anti-β-actin or anti-GAPDH.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis :
-
Quantify the band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein upon inhibitor treatment indicates target engagement.
-
Section 4: Visualizing Workflows and Pathways
To clearly illustrate the experimental design and the biological context, diagrams are provided below.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol Analogs as Potential Therapeutic Agents
The 3-methyl-3H-imidazo[4,5-b]pyridine scaffold has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines, making it a privileged core for designing inhibitors of various biological targets, particularly protein kinases.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a specific focus on the influence of substituents at the C2 and C6 positions on their biological activity. While direct and extensive SAR studies on the 3-methyl-3H-imidazo[4,5-b]pyridin-6-ol core are limited in publicly available literature, we can infer valuable insights from closely related analogs, particularly those with substitutions at the 2 and 6 positions of the imidazo[4,5-b]pyridine ring system.
The 3-Methyl-3H-imidazo[4,5-b]pyridine Core: A Versatile Scaffold
The imidazo[4,5-b]pyridine ring system is a bioisostere of purine, which allows its derivatives to interact with a wide array of biological targets, including enzymes and receptors that recognize purine-containing molecules.[2][3] The introduction of a methyl group at the N3 position can influence the molecule's pharmacokinetic properties and its interaction with target proteins. The substituent at the C6 position, such as a hydroxyl group in the titular compound, and various groups at the C2 position are key determinants of the biological activity and selectivity of these analogs.
General Synthetic Strategies
The synthesis of 2,6-disubstituted 3-methyl-3H-imidazo[4,5-b]pyridine analogs typically involves a multi-step process. A common approach begins with a substituted diaminopyridine. The imidazole ring is often formed through condensation with an appropriate aldehyde or carboxylic acid.[3] Subsequent modifications, such as methylation at the N3 position and Suzuki cross-coupling reactions at the C6 position (if it bears a halogen), allow for the introduction of diverse substituents.[4]
Below is a generalized workflow for the synthesis of these analogs:
Structure-Activity Relationship (SAR) Analysis
The biological activity of 3-methyl-3H-imidazo[4,5-b]pyridine analogs is highly dependent on the nature and position of the substituents on the heterocyclic core. Here, we compare the SAR of different analogs based on available data, primarily focusing on their antiproliferative activities.
Influence of Substituents at the C2 Position
The C2 position of the imidazo[4,5-b]pyridine ring is a critical site for modification, with various aryl and heteroaryl groups being explored. The electronic and steric properties of the substituent at this position significantly impact the compound's biological activity.
For instance, in a series of 2-phenyl substituted imidazo[4,5-b]pyridines, the introduction of an amidino group on the phenyl ring was found to enhance antiproliferative activity.[5] Specifically, an unsubstituted amidino group or a 2-imidazolinyl amidino group led to potent and selective activity against colon carcinoma cells in the sub-micromolar range.[5][6]
Influence of Substituents at the C6 Position
The C6 position of the pyridine ring offers another key point for structural modification. Halogenation at this position, particularly with bromine, is a common strategy to create a handle for further functionalization via cross-coupling reactions.[4]
A study on 2,6-diphenyl substituted imidazo[4,5-b]pyridines revealed that a para-hydroxy group on the phenyl ring at the C6 position resulted in pronounced antiproliferative activity against a range of cancer cell lines.[4] This finding is particularly relevant to our understanding of the potential of this compound analogs, suggesting that the hydroxyl group at this position is favorable for biological activity.
The Role of N3-Methylation
Methylation at the N3 position of the imidazole ring has been shown to modulate the biological activity of these compounds. However, the effect of N3-methylation is not always straightforward and can be context-dependent. In one study, N-methylated derivatives showed decreased antiproliferative activity compared to their N-unsubstituted counterparts.[5] Conversely, in the series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines, the N-methyl derivative with a p-hydroxy-phenyl group at C6 was identified as the most active compound.[4] This highlights the complex interplay between different substituents on the scaffold.
The following diagram illustrates the key SAR takeaways for the 3-methyl-3H-imidazo[4,5-b]pyridine scaffold:
Comparative Data of Selected Analogs
To provide a clearer comparison, the following table summarizes the antiproliferative activity of selected 2,6-disubstituted 3-methyl-3H-imidazo[4,5-b]pyridine analogs against various cancer cell lines.
| Compound ID | R2 Substituent | R6 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 19 | Phenyl | p-hydroxyphenyl | HeLa | 1.45 | [4] |
| MCF-7 | 2.15 | [4] | |||
| SW620 | 1.95 | [4] | |||
| 13 (N-unsubstituted) | Phenyl | p-hydroxyphenyl | HeLa | 3.25 | [4] |
| MCF-7 | 4.25 | [4] | |||
| 18 | Phenyl | Bromo | Various | Decreased activity | [5] |
| 10 (N-unsubstituted) | p-amidinophenyl | H | SW620 | 0.4 | [5][6] |
| 14 (N-unsubstituted) | p-(2-imidazolinyl)phenyl | H | SW620 | 0.7 | [5][6] |
Note: The N-unsubstituted analogs are included for comparative purposes to highlight the effect of N3-methylation.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are crucial. Below is a representative protocol for assessing the in vitro antiproliferative activity of the synthesized compounds.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, SW620) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations with culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curves.
Conclusion and Future Directions
The 3-methyl-3H-imidazo[4,5-b]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors and anticancer drugs. The available data on related analogs indicate that:
-
Substitutions at the C2 and C6 positions are critical for biological activity. Aromatic and heteroaromatic groups are well-tolerated at the C2 position, with further functionalization offering opportunities for enhancing potency and selectivity.
-
A hydroxyl group at the C6 position is likely beneficial for antiproliferative activity , as suggested by the high potency of a p-hydroxyphenyl substituted analog.[4]
-
The effect of N3-methylation is complex and appears to be dependent on the other substituents present on the scaffold.
Future research should focus on a systematic SAR exploration of this compound analogs. This would involve the synthesis and biological evaluation of a library of compounds with diverse substituents at the C2 position to identify optimal functionalities for target engagement and cellular activity. Furthermore, investigating the broader kinase inhibitory profile of the most potent analogs will be crucial for understanding their mechanism of action and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol: A Novel Kinase Inhibitor Candidate
A Technical Guide for Researchers in Oncology Drug Discovery
Introduction: The Quest for Selective Kinase Inhibitors in Oncology
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to endogenous purines. This has led to the exploration of its derivatives for a wide range of therapeutic applications, including as antiviral, anti-inflammatory, and anticancer agents.[1][2][3] A significant focus of this exploration has been the development of kinase inhibitors, as the dysregulation of protein kinases is a hallmark of many cancers. Several imidazo[4,5-b]pyridine derivatives have shown promise as inhibitors of key oncogenic kinases such as mTOR, CDK9, and Akt.[4][5]
This guide introduces a novel investigational compound, 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol (hereafter referred to as Cmpd-X), and provides a framework for evaluating its preclinical efficacy in comparison to established kinase inhibitors. Cmpd-X emerged from a screening campaign of a focused library of imidazopyridine derivatives designed to explore the impact of substitution patterns on kinase selectivity and potency. The presence of the 6-hydroxyl group is hypothesized to facilitate key interactions within the ATP-binding pocket of target kinases, potentially conferring a unique selectivity profile.
This document will detail the methodologies for a head-to-head comparison of Cmpd-X with known inhibitors of the PI3K/Akt/mTOR and transcriptional regulation pathways, providing a rationale for the experimental design and outlining the protocols for key in vitro assays.
Comparative Framework: Selecting Appropriate Benchmarks
To comprehensively assess the potential of Cmpd-X as an anticancer agent, a panel of well-characterized kinase inhibitors targeting pathways frequently dysregulated in cancer has been selected for comparison.
-
Everolimus: An FDA-approved allosteric inhibitor of mTORC1, a key regulator of cell growth and proliferation.[3][6]
-
Voruciclib: A clinical-stage inhibitor of cyclin-dependent kinase 9 (CDK9), a critical component of the positive transcription elongation factor b (P-TEFb) complex that regulates the transcription of anti-apoptotic proteins.[7]
-
Capivasertib: A recently FDA-approved ATP-competitive inhibitor of all three Akt isoforms (Akt1/2/3), central nodes in the PI3K signaling pathway that promotes cell survival and proliferation.[8][9]
The following diagram illustrates the signaling pathways targeted by these comparator drugs, providing context for the subsequent efficacy studies.
Experimental Design: A Multi-pronged Approach to Efficacy Evaluation
The comparative efficacy of Cmpd-X will be determined through a series of in vitro experiments designed to assess its biochemical potency against purified kinases and its cellular activity in relevant cancer cell lines.
The following workflow outlines the experimental strategy:
Part 1: Biochemical Potency Assessment
The initial evaluation of Cmpd-X will involve determining its inhibitory activity against a panel of purified kinases. This will establish the direct interaction between the compound and its potential targets and provide a preliminary assessment of its selectivity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Cmpd-X against mTOR, CDK9, and Akt kinases and compare it to the respective known inhibitors.
Methodology Rationale: The choice of a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, provides a sensitive and high-throughput method for measuring kinase activity. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.
Protocol: ADP-Glo™ Kinase Assay for mTOR, CDK9, and Akt [10][11]
-
Reagent Preparation:
-
Prepare a 2X kinase buffer appropriate for each kinase (e.g., for Akt1: 40mM Tris, 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[10]
-
Prepare a solution of the respective substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for each kinase to ensure competitive inhibitors are fairly evaluated.
-
Serially dilute Cmpd-X and the comparator inhibitors (Everolimus, Voruciclib, Capivasertib) in 100% DMSO, followed by a further dilution in kinase buffer to achieve the final desired concentrations with a constant DMSO percentage.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted compound or vehicle control.
-
Add 10 µL of the purified kinase (mTOR, CDK9, or Akt1) to each well.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Part 2: Cellular Activity Assessment
Following the biochemical characterization, the next critical step is to evaluate the ability of Cmpd-X to inhibit its target(s) within a cellular context and to exert a biological effect, such as reducing cancer cell viability.
Objective: To assess the cytotoxic or cytostatic effects of Cmpd-X on cancer cell lines and compare its potency with the known inhibitors.
Methodology Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12][13] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. This assay provides a robust and reproducible method for determining the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Protocol: MTT Cell Viability Assay [12][13]
-
Cell Seeding:
-
Select appropriate cancer cell lines based on the known dependencies on the targeted pathways (e.g., MCF-7 for PI3K/Akt/mTOR and a hematological malignancy cell line for CDK9).
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of Cmpd-X and the comparator drugs. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Hypothetical Data and Interpretation
To illustrate the application of this guide, we present hypothetical data for Cmpd-X in comparison to the known inhibitors.
Table 1: Comparative Biochemical Potency (IC50, nM)
| Compound | mTOR | CDK9 | Akt1 |
| Cmpd-X | 150 | 25 | >10,000 |
| Everolimus | 5 | >10,000 | >10,000 |
| Voruciclib | >10,000 | 10 | >10,000 |
| Capivasertib | >10,000 | >10,000 | 8 |
Table 2: Comparative Cellular Potency (GI50, nM)
| Compound | MCF-7 (Breast Cancer) | MOLM-13 (AML) |
| Cmpd-X | 800 | 150 |
| Everolimus | 20 | >5,000 |
| Voruciclib | >5,000 | 50 |
| Capivasertib | 30 | >5,000 |
Interpretation of Hypothetical Data:
The hypothetical biochemical data suggests that Cmpd-X is a potent and selective inhibitor of CDK9, with a secondary, less potent activity against mTOR. It shows no significant inhibition of Akt1 at concentrations up to 10 µM. The cellular data corroborates the biochemical findings, with Cmpd-X demonstrating potent anti-proliferative activity in a CDK9-dependent acute myeloid leukemia (AML) cell line (MOLM-13), comparable to the established CDK9 inhibitor, Voruciclib. The weaker activity in the MCF-7 breast cancer cell line, which is more sensitive to PI3K/Akt/mTOR pathway inhibition, is consistent with the lower potency of Cmpd-X against mTOR.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of novel imidazo[4,5-b]pyridine derivatives as potential kinase inhibitors. By employing a combination of biochemical and cell-based assays and comparing the investigational compound to well-characterized drugs, researchers can gain valuable insights into its potency, selectivity, and therapeutic potential.
Based on the hypothetical data presented, this compound (Cmpd-X) emerges as a promising lead compound for the development of a novel CDK9 inhibitor. Further studies would be warranted to confirm its mechanism of action, including target engagement and downstream signaling pathway modulation assays, as well as in vivo efficacy and safety evaluations in relevant animal models of hematological malignancies. The secondary mTOR activity could also be explored for potential synergistic effects or as a basis for further chemical optimization to develop dual mTOR/CDK9 inhibitors.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. drugs.com [drugs.com]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: orally bioavailable, selective, and potent ATP-independent Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Capivasertib: First Approved AKT inhibitor for the Treatment of Patients with Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labiotech.eu [labiotech.eu]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. atcc.org [atcc.org]
Transitioning from Bench to Bedside: A Guide to In Vivo Validation of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals
The journey of a promising therapeutic candidate from a successful in vitro screen to a viable clinical asset is fraught with challenges. This guide provides a comprehensive framework for the crucial in vivo validation phase, using the hypothetical Toll-like receptor 7 and 9 (TLR7/9) antagonist, 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol, as a central example. While the specific in vitro activity of this molecule is not extensively documented in public literature, its imidazopyridine scaffold is present in numerous compounds targeting these receptors, making it a scientifically grounded exemplar for outlining the in vivo validation workflow.[1] This guide is designed to be a dynamic resource, providing not just protocols, but the strategic thinking behind them to empower researchers to make informed decisions in their drug development programs.
Section 1: The Foundational Pillar: In Vivo Characterization
Before assessing the efficacy of a compound in a disease model, a thorough understanding of its behavior within a living organism is paramount. This initial phase encompasses pharmacokinetic (PK), pharmacodynamic (PD), and preliminary toxicity studies. These are not merely checkboxes but critical data points that inform dose selection, regimen, and potential liabilities of the test agent.
Pharmacokinetic (PK) Profiling: The Journey of the Drug
The primary goal of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. A typical study design involves administering the compound to rodents, most commonly mice or rats, via both intravenous (IV) and oral (PO) routes to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[2][3][4]
Table 1: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Abbreviation | Description | Significance |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. | High clearance may necessitate more frequent dosing. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | A large Vd suggests the drug is distributing extensively into tissues. |
| Half-life | t½ | The time required for the concentration of the drug in the body to be reduced by half. | Influences dosing interval. |
| Maximum Concentration | Cmax | The highest concentration of the drug in the blood after administration. | Important for assessing efficacy and potential toxicity. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. | Provides information on the rate of absorption. |
| Area Under the Curve | AUC | The integral of the drug concentration-time curve, representing total drug exposure. | A key parameter for comparing bioavailability between different formulations or routes of administration. |
| Oral Bioavailability | %F | The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. | A critical factor for developing an orally administered therapeutic. |
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model: C57BL/6 or BALB/c mice are commonly used strains.[4] It is advisable to use the same strain for both PK and subsequent efficacy studies to minimize variability.[2][5]
-
Formulation: For imidazopyridine-based compounds, a common starting point for oral formulation is a suspension in 0.5% methylcellulose with 0.1% Tween 80 in water. For intravenous administration, a solution in saline or a suitable co-solvent system (e.g., DMSO/polyethylene glycol) should be developed.
-
Dosing:
-
Intravenous (IV): A single bolus dose (e.g., 1-5 mg/kg) is administered via the tail vein.
-
Oral (PO): A single dose (e.g., 10-50 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Serial blood samples (approximately 30-50 µL) are collected at multiple time points post-dose.[3] A typical schedule for IV administration is 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For PO administration, time points might include 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[4]
-
Sample Processing and Analysis: Plasma is separated from blood samples by centrifugation. The concentration of this compound in the plasma is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters are calculated using specialized software (e.g., Phoenix WinNonlin).
Caption: Workflow for a typical in vivo pharmacokinetic study.
Pharmacodynamic (PD) Assessment: The Drug's Effect on the Body
Pharmacodynamic studies aim to demonstrate that this compound engages its target (TLR7/9) in a dose-dependent manner in vivo. This is typically achieved by challenging the animal with a TLR7 or TLR9 agonist and measuring the downstream effects in the presence and absence of the antagonist.
Experimental Protocol: In Vivo TLR7/9 Antagonism
-
Animal Model: C57BL/6 mice are a suitable choice.
-
Dosing of Antagonist: Mice are pre-treated with this compound at various doses (determined from PK data to achieve target exposures) via the intended clinical route (e.g., oral gavage). A vehicle control group is essential.
-
TLR Agonist Challenge:
-
TLR7 Agonist: R848 (Resiquimod) can be administered intraperitoneally (i.p.) or subcutaneously (s.c.).
-
TLR9 Agonist: CpG oligodeoxynucleotides (e.g., CpG-ODN 1826) are typically administered via i.p. or s.c. injection.
-
-
Endpoint Measurement:
-
Cytokine Analysis: Blood is collected at a time point corresponding to the peak cytokine response (e.g., 2-6 hours post-agonist challenge). Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-α are measured by ELISA or multiplex bead array.[6][7]
-
Splenocyte Analysis: Spleens can be harvested to assess the activation of immune cells (e.g., B cells, dendritic cells) by flow cytometry.
-
Caption: Workflow for an in vivo pharmacodynamic study of a TLR7/9 antagonist.
Preliminary Toxicity Assessment: Ensuring Safety
Early, non-GLP (Good Laboratory Practice) toxicology studies are crucial for identifying potential safety concerns and determining a maximum tolerated dose (MTD).[8][9] These studies involve administering escalating doses of the compound and monitoring the animals for adverse effects.
Experimental Protocol: Acute Toxicity Study
-
Animal Model: Use the same rodent species and strain as in the PK/PD studies.
-
Dosing: Administer single, escalating doses of this compound.
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and body weight) for up to 14 days.[8]
-
Endpoints:
-
Clinical Observations: A modified Irwin test can be used to systematically assess behavioral and physiological changes.[8]
-
Body Weight: Monitor daily for the first few days, then weekly.
-
Necropsy: At the end of the study, perform a gross examination of major organs. Histopathological analysis of key tissues (e.g., liver, kidney, spleen, heart) can provide valuable insights.
-
Table 2: Common Clinical Signs of Toxicity in Rodents
| Category | Observations |
| General Appearance | Hunched posture, piloerection, rough coat |
| Behavioral | Lethargy, hyperactivity, circling, ataxia |
| Respiratory | Labored breathing, gasping |
| Autonomic | Salivation, lacrimation, diarrhea |
Section 2: Demonstrating Efficacy in a Disease-Relevant Context
With a solid understanding of the compound's in vivo properties, the next step is to evaluate its therapeutic potential in a relevant animal model of disease. For a TLR7/9 antagonist, a lupus-like disease model is a logical choice, as these receptors are strongly implicated in the pathogenesis of systemic lupus erythematosus (SLE).[10]
Choice of Animal Model: The MRL/lpr Mouse
The MRL/lpr mouse is a widely used and well-characterized model of spontaneous lupus. These mice develop a systemic autoimmune disease with features that closely mimic human SLE, including autoantibody production, glomerulonephritis, and skin lesions.
Efficacy Study Design and Execution
Experimental Protocol: Efficacy Study in MRL/lpr Mice
-
Animal Model: Female MRL/lpr mice are typically used, with disease onset around 8-10 weeks of age.
-
Study Groups:
-
Vehicle Control
-
This compound (at one or more dose levels)
-
Positive Control (e.g., cyclophosphamide or an established TLR7/9 inhibitor)
-
-
Dosing: Begin dosing before or at the onset of disease and continue for a predetermined period (e.g., 8-12 weeks). The dosing regimen should be informed by the PK/PD data.
-
Monitoring and Endpoints:
-
Proteinuria: Monitor weekly as an indicator of kidney damage.
-
Autoantibody Titers: Measure serum levels of anti-dsDNA and anti-nuclear antibodies (ANA) at baseline and at the end of the study.
-
Kidney Histopathology: At the end of the study, assess glomerulonephritis and immune complex deposition in the kidneys.
-
Spleen and Lymph Node Analysis: Evaluate splenomegaly and lymphadenopathy, and analyze immune cell populations by flow cytometry.
-
Caption: Simplified TLR7/9 signaling pathway and the inhibitory action of the antagonist.
Section 3: Data Interpretation and Next Steps
The culmination of these in vivo studies is a comprehensive data package that allows for an informed decision on the future of this compound.
Table 3: Go/No-Go Criteria for Advancing a Lead Candidate
| Parameter | Favorable Outcome | Unfavorable Outcome |
| Oral Bioavailability | >20% | <5% |
| Half-life | Sufficient for desired dosing interval (e.g., once or twice daily) | Very short, requiring frequent dosing |
| In Vivo PD | Dose-dependent inhibition of TLR7/9 signaling | Lack of target engagement at tolerated doses |
| Toxicity | No significant toxicity at efficacious doses | Narrow therapeutic window |
| Efficacy | Statistically significant reduction in disease parameters compared to vehicle | No significant improvement in disease phenotype |
A successful outcome from these studies would be the demonstration of a clear dose-response relationship in the efficacy model, supported by PK/PD data showing that the efficacious doses achieve and maintain target engagement. Furthermore, a favorable safety profile at these doses is essential. If these criteria are met, the compound may be ready for more advanced preclinical development, including GLP toxicology studies and formulation optimization, in preparation for an Investigational New Drug (IND) application.
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicology | MuriGenics [murigenics.com]
- 9. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 10. TLR7/9 antagonists as therapeutics for immune-mediated inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors
In the landscape of targeted cancer therapy, the imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent protein kinase inhibitors. Its structural resemblance to purine allows for effective competition at the ATP-binding site of a wide array of kinases. However, in an era of precision medicine, raw potency is insufficient. The clinical success and safety profile of a kinase inhibitor are intrinsically linked to its selectivity across the human kinome. This guide provides an in-depth technical assessment of the selectivity of a representative imidazo[4,5-b]pyridine derivative, placing its performance in context with alternative inhibitors and detailing the experimental methodologies crucial for such an evaluation.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity, binding to unintended kinases. This polypharmacology can lead to unforeseen toxicities or, in some cases, beneficial synergistic effects. A thorough assessment of an inhibitor's selectivity is therefore a cornerstone of preclinical drug development, enabling a rational prediction of its therapeutic window and potential side effects.[1]
Case Study: A Dual FLT3/Aurora Kinase Inhibitor with the Imidazo[4,5-b]pyridine Scaffold
For this guide, we will focus on 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (hereafter referred to as Compound 27e), a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2][3][4] Mutations leading to the constitutive activation of FLT3 are common drivers in Acute Myeloid Leukemia (AML), while the overexpression of Aurora kinases is implicated in a variety of cancers due to their critical role in mitosis.[1][2][3][4] The dual targeting of these kinases by a single agent presents a compelling therapeutic strategy.
The selectivity of Compound 27e was comprehensively profiled against a panel of 442 kinases, providing a broad view of its activity across the kinome.[2]
Comparative Selectivity Analysis
To objectively assess the selectivity of Compound 27e, its performance must be compared against other inhibitors targeting FLT3 and Aurora kinases. For this analysis, we have selected well-characterized inhibitors with distinct chemical scaffolds.
-
FLT3 Inhibitors:
-
Aurora Kinase Inhibitors:
Table 1: Potency against Primary Kinase Targets
| Compound | Primary Target(s) | Potency (Kd or IC50 in nM) |
| Compound 27e | FLT3 | Kd = 6.2 [1][2][3][4] |
| FLT3-ITD | Kd = 38 [1][2][3][4] | |
| Aurora A | Kd = 7.5 [1][2][3][4] | |
| Aurora B | Kd = 48 [1][2][3][4] | |
| Gilteritinib | FLT3 | IC50 = 0.29[5] |
| AXL | IC50 = 0.7[5] | |
| Crenolanib | FLT3 | Kd = 0.74[9] |
| PDGFRα | Kd = 2.1[9] | |
| PDGFRβ | Kd = 3.2[9] | |
| Alisertib | Aurora A | IC50 = 1.2[14] |
| Aurora B | IC50 = 396.5[14] | |
| Danusertib | Aurora A | IC50 = 13[18][20] |
| Aurora B | IC50 = 79[18][20] | |
| Aurora C | IC50 = 61[18][20] |
Table 2: Off-Target Selectivity Profile
The selectivity of an inhibitor is often quantified by profiling it against a large panel of kinases at a fixed concentration (e.g., 1µM) and measuring the percent inhibition. A lower number of inhibited off-targets indicates higher selectivity.
| Compound | Key Off-Targets (% Inhibition @ 1µM or noted conc.) | Selectivity Score (S10 @ 1µM)* |
| Compound 27e | FLT1 (>99%), JAK2 (98.7%), RET (98.2%), PDGFRB (96%)[2] | 0.057 (22 hits out of 386 kinases)[4] |
| Gilteritinib | AXL, LTK, ALK, TRKA/B/C | Broad activity against several tyrosine kinases at 100nM[7] |
| Crenolanib | PDGFRα, PDGFRβ, KIT | High degree of selectivity for FLT3[8] |
| Alisertib | Highly selective for Aurora A over Aurora B and 205 other kinases[14] | Not specified |
| Danusertib | Abl (IC50=25nM), RET (IC50=31nM), TrkA (IC50=31nM), FGFR1 (IC50=47nM)[18] | Not specified |
*The S(10) selectivity score is the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.
From this comparative data, it is evident that Compound 27e is a potent dual inhibitor of FLT3 and Aurora kinases. Its kinome scan reveals a relatively selective profile, with potent inhibition of a few other tyrosine kinases. Compared to the highly selective FLT3 inhibitor Crenolanib, Compound 27e displays a broader spectrum of activity. Conversely, when compared to the pan-Aurora inhibitor Danusertib, which also potently inhibits Abl and other kinases, Compound 27e's off-target profile appears more constrained. Alisertib stands out for its high selectivity for Aurora A over Aurora B.
Experimental Methodologies for Selectivity Profiling
The quantitative data presented above are generated through rigorous and specialized experimental protocols. Below are detailed methodologies for two key assays used in assessing kinase inhibitor selectivity.
KINOMEscan™: An Affinity-Based Competition Binding Assay
This technology provides a comprehensive assessment of a compound's interaction with a large panel of kinases. The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified by qPCR of a DNA tag conjugated to the kinase.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., Compound 27e) in 100% DMSO.
-
Perform serial dilutions to achieve the desired screening concentration (e.g., 1µM).
-
The kinase panel, DNA-tagged kinases, and ligand-immobilized beads are proprietary reagents provided by the service provider (e.g., DiscoveRx).
-
-
Assay Procedure:
-
In a multi-well plate, combine the test compound with the specific DNA-tagged kinase and the ligand-immobilized beads in a binding buffer.
-
Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Wash the beads to remove unbound kinase.
-
Elute the bound kinase from the beads.
-
Quantify the amount of eluted kinase using qPCR with primers specific for the DNA tag.
-
-
Data Analysis:
-
The amount of kinase bound in the presence of the test compound is compared to a DMSO control.
-
The results are expressed as a percentage of the control. A low percentage indicates strong competition and high affinity of the compound for the kinase.
-
Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
-
Caption: KINOMEscan™ Experimental Workflow.
Cellular Thermal Shift Assay (CETSA®): Assessing Target Engagement in a Cellular Context
CETSA is a powerful method to verify that a compound binds to its intended target within intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is bound to a ligand, it is more resistant to thermal denaturation.
Experimental Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO).
-
Incubate the cells to allow for compound uptake and target engagement.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures to create a melt curve, or to a single, optimized temperature for isothermal dose-response analysis.
-
Cool the samples on ice.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
-
Protein Detection and Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
For a melt curve, plot the amount of soluble target protein against the temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
-
For an isothermal dose-response curve, plot the amount of soluble protein at a fixed temperature against the compound concentration to determine the EC50 of target engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
The imidazo[4,5-b]pyridine scaffold is a versatile and valuable starting point for the development of potent kinase inhibitors. As exemplified by Compound 27e, careful optimization can lead to molecules with desired polypharmacology, such as the dual inhibition of FLT3 and Aurora kinases, while maintaining a generally selective profile across the kinome. The comprehensive assessment of selectivity, through methodologies like KINOMEscan and validation of cellular target engagement with assays such as CETSA, is non-negotiable in modern drug discovery. This guide underscores the importance of a data-driven, comparative approach to understanding the selectivity of kinase inhibitors, which is ultimately crucial for the development of safer and more effective targeted therapies.
References
- 1. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Selective Inhibition of FLT3 by Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crenolanib is a selective type I pan-FLT3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target Identification of Kinase Inhibitor Alisertib (MLN8237) by Using DNA-Programmed Affinity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The human Aurora kinase inhibitor danusertib is a lead compound for anti-trypanosomal drug discovery via target repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. pnas.org [pnas.org]
- 20. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Probe Danusertib | Chemical Probes Portal [chemicalprobes.org]
A Guide to Reproducible Synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol and Structurally Related Bioactive Analogs
For researchers, scientists, and drug development professionals, the integrity of a chemical entity is the bedrock of experimental validity. This guide provides an in-depth technical comparison focused on the reproducible synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Given the absence of a standardized protocol for this specific molecule in peer-reviewed literature, we will establish a robust, hypothetical synthetic pathway grounded in established reactions for the imidazo[4,5-b]pyridine scaffold. This guide will explain the causality behind experimental choices, detail self-validating protocols, and compare the synthesis with established methods for bioactive alternatives, thereby providing a comprehensive framework for researchers navigating this chemical space.
Part 1: The Imperative of Reproducibility in Synthesis
Reproducibility in organic and medicinal chemistry is the cornerstone of scientific progress.[1][2][3] A synthesized molecule's identity, purity, and yield must be consistently achievable for its biological or material properties to be reliably studied and compared across different laboratories. Factors influencing reproducibility are manifold, ranging from reagent purity and reaction conditions (temperature, atmosphere, stirring) to the seemingly trivial, such as the choice of glassware.[2] Automated synthesis platforms are emerging as a key solution to enhance reproducibility by meticulously controlling parameters and capturing detailed experimental data.[4][5] This guide is structured to address these variables proactively, ensuring that the described protocols are not just a sequence of steps but a self-validating system.
Part 2: Proposed Synthesis of this compound
The synthesis of this compound can be logically approached through a multi-step sequence involving the formation of a substituted diaminopyridine precursor, followed by cyclization to form the imidazole ring, and subsequent N-methylation.
Experimental Workflow: A Visual Overview
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1 & 2: Synthesis of 2,3-Diamino-5-hydroxypyridine
The synthesis of the key intermediate, 2,3-diaminopyridine, is a well-established procedure, often starting from 2-aminopyridine.[6] For our target, we require a hydroxyl group at the 5-position. A plausible route starts with commercially available 2-amino-5-hydroxypyridine.
-
Nitration: Dissolve 2-amino-5-hydroxypyridine in concentrated sulfuric acid at 0°C. Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining the low temperature to control the regioselectivity of the nitration, favoring the 3-position.
-
Reduction: The resulting 2-amino-3-nitro-5-hydroxypyridine can be reduced to the diamine. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[7] Alternatively, reduction using stannous chloride (SnCl2) in an acidic medium can be employed.[8]
Step 3: Cyclization to form 3H-imidazo[4,5-b]pyridin-6-ol
The cyclization of a diaminopyridine with a one-carbon source is a standard method for forming the imidazo[4,5-b]pyridine core.[8][9]
-
Reaction Setup: In a round-bottom flask, suspend the 2,3-diamino-5-hydroxypyridine in formic acid.
-
Reflux: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling, the excess formic acid is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and the product extracted.
Step 4: N-Methylation
Alkylation of the imidazo[4,5-b]pyridine core can be challenging due to the potential for reaction at different nitrogen atoms, leading to a mixture of regioisomers.
-
Deprotonation: Suspend the 3H-imidazo[4,5-b]pyridin-6-ol in a dry, aprotic solvent like dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH), to deprotonate the imidazole nitrogen.
-
Alkylation: Add methyl iodide (CH3I) to the reaction mixture. The reaction is typically stirred at room temperature.
-
Purification: The separation of N1 and N3 methylated isomers is often the most critical step for reproducibility and may require careful column chromatography or preparative HPLC.[10]
Characterization and Validation
To ensure the identity and purity of the final product, a comprehensive analytical validation is mandatory.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the methyl group, and aromatic protons on the pyridine and imidazole rings. The specific chemical shifts will confirm the position of the methyl group. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Peaks corresponding to all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the exact mass of the compound (C₇H₇N₃O). |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single, sharp peak indicating a high degree of purity. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorptions for O-H, N-H (if tautomers exist), C=N, and C=C bonds. |
Part 3: Comparison with Bioactive Alternatives
The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[8][11][12] Below, we compare the proposed synthesis of our target molecule with established methods for two classes of bioactive alternatives.
Alternative 1: 2,6-Disubstituted Imidazo[4,5-b]pyridines (Anticancer Agents)
Derivatives with substitutions at the 2 and 6 positions have shown significant antiproliferative activity.[13]
-
Synthetic Strategy: These compounds are often synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, on a pre-formed, halogenated imidazo[4,5-b]pyridine core.[13]
-
Reproducibility Challenges: The main challenge lies in the optimization of the cross-coupling conditions (catalyst, ligand, base, solvent) to achieve consistent high yields and avoid side reactions.
-
Comparison: This approach offers high modularity, allowing for the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies. However, it requires expertise in organometallic chemistry and may involve more expensive reagents compared to the classical condensation approach proposed for our target molecule.
Alternative 2: Imidazo[1,2-a]pyridine Analogs (Antituberculosis Agents)
The isomeric imidazo[1,2-a]pyridine scaffold is also of significant interest, with several analogs showing potent activity against Mycobacterium tuberculosis.[14]
-
Synthetic Strategy: A common route involves the condensation of a 2-aminopyridine with an α-haloketone.
-
Reproducibility: This is generally a robust and high-yielding reaction.
-
Comparison: While structurally related, the synthesis of this isomer starts from different precursors and involves a different ring-closing mechanism. The choice between the imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine core would be dictated by the specific biological target and desired SAR.
Workflow Comparison
Caption: Comparison of synthetic strategies for the target molecule and bioactive alternatives.
Conclusion
References
- 1. Taking on chemistry's reproducibility problem | News | Chemistry World [chemistryworld.com]
- 2. Reproducibility in chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Automation of Synthesis in Medicinal Chemistry: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Amino-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
This document provides a detailed protocol for the proper disposal of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol (CAS No. 1171920-70-9), a heterocyclic compound commonly used in pharmaceutical research and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Hazard Identification and Risk Assessment: The "Why" Behind Caution
Before any disposal process begins, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with the GHS07 pictogram, indicating it is an irritant and can be harmful.[1]
-
Primary Hazard: The primary documented hazard is "Harmful if swallowed" (Acute Toxicity 4, Oral; H302).[1] Ingestion can lead to adverse health effects, necessitating careful handling to prevent accidental exposure.
-
Physical Form and Storage Class: This compound is a solid and is categorized under Storage Class 11 for "Combustible Solids".[1] While not highly flammable, it can burn, and its storage must be managed accordingly, away from strong oxidizing agents and ignition sources.[2]
-
Environmental Considerations: As with many complex organic molecules and pyridine derivatives, release into the environment should be avoided.[3][4][5] Improper disposal can lead to contamination of soil and water systems. Therefore, it must never be poured down the drain or disposed of in regular trash.[4]
The core principle guiding this protocol is containment and proper classification as hazardous waste, ensuring it enters a designated and controlled waste stream.
The Disposal Workflow: A Step-by-Step Protocol
The following procedure outlines the complete lifecycle of waste management for this compound within a laboratory setting, from the point of generation to its final removal.
Step 1: Waste Segregation at the Source
Causality: Proper segregation is the foundation of safe waste management. Mixing incompatible chemicals can lead to dangerous reactions, while co-mingling hazardous with non-hazardous waste unnecessarily increases disposal costs and regulatory burdens.
-
Action: Designate a specific waste container solely for this compound and materials contaminated with it (e.g., weighing papers, contaminated gloves, pipette tips).
-
Best Practice: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it separate from strong oxidizing agents, acids, and bases.[2][6]
Step 2: Container Selection and Management
Causality: The integrity of the waste container is crucial for preventing leaks and spills during accumulation and transport. The container material must be compatible with the chemical to avoid degradation.[7][8]
-
Action: Use a sealable, airtight container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[2][4] The original product container is often an excellent choice for its corresponding waste.[8]
-
Container Integrity: Ensure the container is in good condition, free from cracks or damage, and has a tightly fitting screw cap.[6][8] The container must be kept closed at all times except when waste is actively being added.[7][8][9] This minimizes the release of any potential vapors and prevents spills.
Step 3: Accurate and Compliant Labeling
Causality: Clear labeling is a critical communication tool that informs personnel of the container's contents and associated hazards, ensuring safe handling and proper disposal by waste management technicians.[7][8]
-
Action: Affix a "HAZARDOUS WASTE" label to the container as soon as the first particle of waste is added.[8]
-
Label Contents: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]
-
The approximate concentration and composition if it is a solution.
-
The specific hazard(s) associated with the waste (e.g., "Toxic," "Harmful if Swallowed").
-
The name of the principal investigator or laboratory contact.
-
The date the container was first used for waste accumulation.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Causality: Federal and state regulations, such as those from the U.S. Environmental Protection Agency (EPA), govern the storage of hazardous waste.[10][11] An SAA is a designated location at or near the point of waste generation that complies with these regulations.
-
Action: Store the labeled waste container in a designated SAA. This area should be under the direct control of the laboratory personnel generating the waste.
-
SAA Requirements:
-
The SAA must be located at or near the point of generation.
-
It should be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Incompatible wastes within the SAA must be segregated.[6] For example, keep this combustible solid away from strong oxidizers.
-
-
Quantity Limits: Be aware of the volume limits for SAAs (typically up to 55 gallons of non-acute hazardous waste).[10]
Step 5: Arranging for Final Disposal
Causality: this compound is not suitable for drain disposal or landfill. It must be disposed of through a licensed hazardous waste management company that can handle its destruction in an environmentally sound manner, typically via high-temperature incineration.[12]
-
Action: When the waste container is full (do not fill beyond 90% capacity[13]) or has been in the SAA for the maximum allowable time (often one year for partially filled containers[6]), arrange for its collection.
-
Procedure: Follow your institution's specific procedure for waste pickup. This usually involves completing a chemical collection request form and coordinating with your EHS department or a contracted waste broker.[2][14] These trained professionals will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.[14]
Summary of Disposal Procedures
For quick reference, the key operational parameters are summarized in the table below.
| Parameter | Guideline | Rationale & References |
| Waste Category | Hazardous Chemical Waste | Harmful if swallowed (H302), Combustible Solid (Storage Class 11).[1] |
| Container | Sealable, airtight glass or HDPE container with a secure screw cap. | Prevents leaks, spills, and reactions. Ensures compatibility.[2][4][8] |
| Labeling | "HAZARDOUS WASTE" label with full chemical name and hazard information. | Ensures safe handling and regulatory compliance.[7][8] |
| Storage | Designated Satellite Accumulation Area (SAA) with secondary containment. | Complies with EPA regulations and minimizes risk of spills.[6][10] |
| Final Disposal | Collection by a licensed professional waste disposal service. | Ensures environmentally sound destruction, likely via chemical incineration.[12][14] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for handling this compound waste.
By integrating this comprehensive, causality-driven approach to waste management, research professionals can maintain the highest standards of safety and environmental stewardship in the laboratory.
References
- 1. 3-Methyl-3H-imidazo 4,5-b pyridin-6-ol AldrichCPR 1171920-70-9 [sigmaaldrich.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. carlroth.com [carlroth.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. vumc.org [vumc.org]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. epa.gov [epa.gov]
- 12. capotchem.cn [capotchem.cn]
- 13. ethz.ch [ethz.ch]
- 14. epa.gov [epa.gov]
A-Z Guide to Personal Protective Equipment for Handling 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
A Procedural Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, risk-based framework for the safe handling of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol (CAS No. 1171920-70-9). As specific toxicological data for this compound is limited, this guide is built upon the precautionary principle, drawing from established safety protocols for analogous heterocyclic aromatic amine compounds and authoritative laboratory safety standards.
Hazard Identification & Risk Assessment: A Proactive Stance
Structural Alerts & Potential Hazards:
-
Heterocyclic Aromatic Amine Core: Compounds in this class are known for a range of biological activities and potential hazards. Some heterocyclic aromatic amines are identified as potential carcinogens or mutagens.[1][2][3] Therefore, skin absorption and inhalation of dust or aerosols should be minimized.
-
Pharmacological Activity: Imidazopyridine derivatives are known to be pharmacologically active, often designed to interact with biological systems.[4][5][6] Unintended exposure could lead to unforeseen physiological effects. A recent study on other imidazo-based heterocyclic derivatives showed potential for cytotoxicity and DNA fragmentation.[7]
-
Acute Toxicity: A supplier Safety Data Sheet (SDS) indicates that the compound is classified as Acute Toxicity, Category 4 (Oral), with the hazard statement H302: Harmful if swallowed.
Given these factors, a conservative approach is mandated. All handling procedures should be designed to minimize direct contact and prevent the generation of dust or aerosols. The principle of "As Low As Reasonably Achievable" (ALARA) for exposure must be strictly followed.
Core Personal Protective Equipment (PPE) Protocols
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk level.[8][9][10] PPE is the last line of defense, used in conjunction with primary engineering controls like chemical fume hoods.[11]
Routine Handling of Solutions (Low-Volume)
For tasks such as preparing solutions, performing dilutions, and conducting assays involving milligram quantities in a liquid matrix.
| PPE Component | Specification | Rationale & Expert Insight |
| Primary Engineering Control | Certified Chemical Fume Hood | This is the most critical safety device. It protects the user from inhaling potentially harmful vapors or aerosols and contains any accidental splashes. |
| Hand Protection | Nitrile Gloves (disposable) | Nitrile provides good resistance to a wide range of solvents and chemicals. Always double-check the glove manufacturer's compatibility chart for the specific solvent being used. For unknown hazards, consider double-gloving.[12] |
| Eye Protection | ANSI Z87.1-rated Safety Glasses with Side Shields | Protects against minor splashes and projectiles. The use of safety glasses is the minimum requirement for any laboratory work.[10][12] |
| Body Protection | Flame-Resistant (FR) Lab Coat | A standard lab coat protects skin and personal clothing from minor spills and contamination. Ensure it is fully buttoned. |
| Footwear | Closed-toe Shoes | Required in all laboratory settings to protect feet from spills and dropped objects. |
Handling of Solid Compound (e.g., Weighing, Aliquoting)
Tasks involving the solid form of the compound present an increased risk of inhalation and surface contamination.
| PPE Component | Specification | Rationale & Expert Insight |
| Primary Engineering Control | Ventilated Balance Enclosure or Chemical Fume Hood | A standard fume hood is preferred. If weighing must be done on an analytical balance, a ventilated enclosure is essential to contain fine powders and prevent inhalation. |
| Hand Protection | Nitrile Gloves (disposable) | As above. Change gloves immediately if contamination is suspected. |
| Eye Protection | Chemical Splash Goggles | Goggles provide a full seal around the eyes, offering superior protection against airborne powder and splashes compared to safety glasses.[11] |
| Respiratory Protection | N95 Respirator (or higher) | Recommended when handling powders outside of a ventilated enclosure or if there is a risk of aerosolization. Use requires prior fit-testing and medical clearance as part of a formal respiratory protection program. |
| Body Protection | Lab Coat | Standard lab coat to prevent contamination of personal clothing. |
High-Risk Operations (Large Quantities, Potential for Splashing)
For procedures involving larger volumes, concentrated solutions, or a significant splash hazard.
| PPE Component | Specification | Rationale & Expert Insight |
| Primary Engineering Control | Certified Chemical Fume Hood | Non-negotiable for these operations. |
| Hand Protection | Double-gloving with Nitrile Gloves | Provides an extra layer of protection and allows for the safe removal of the outer glove if contaminated. |
| Eye & Face Protection | Chemical Splash Goggles and a Face Shield | A face shield, worn over goggles, protects the entire face from significant splashes of hazardous materials.[11][12] |
| Body Protection | Chemical-resistant Apron or Coverall | Worn over a standard lab coat to provide an additional barrier against spills of corrosive or readily absorbed chemicals. |
Visual Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow based on the physical form and scale of the task.
Decontamination, Spill Management, and Disposal
Proper planning for accidents and waste disposal is a critical component of laboratory safety.
Decontamination
-
Surfaces: At the end of any procedure, thoroughly wipe down the work area (fume hood sash, interior surfaces, and surrounding bench space) with a suitable solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Equipment: Glassware and equipment should be decontaminated before being removed from the fume hood. A preliminary rinse with a suitable solvent, followed by a standard washing procedure, is recommended.
Spill Response
Immediate and correct response to a spill can significantly mitigate potential exposure.
Caption: Logical flow for responding to a chemical spill.
Waste Disposal
Chemical waste must be handled and disposed of in accordance with institutional and local regulations.[13]
-
Solid Waste: Contaminated consumables such as gloves, paper towels, and weigh boats should be collected in a dedicated, clearly labeled, sealed waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Labeling: All waste containers must be accurately labeled with the full chemical name of all components and the approximate percentages.
By adhering to these rigorous, multi-layered safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aromatic and Heterocyclic Aromatic Amines | LGC Standards [lgcstandards.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cfaessafety.osu.edu [cfaessafety.osu.edu]
- 9. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clarionsafety.com [clarionsafety.com]
- 11. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
